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  • Product: 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride
  • CAS: 377083-97-1

Core Science & Biosynthesis

Foundational

Mechanism of action of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride Preamble: Charting the Unknown To our fellow researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride

Preamble: Charting the Unknown

To our fellow researchers, scientists, and drug development professionals, the emergence of a novel chemical entity like 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride presents both a challenge and an opportunity. As of this writing, the public domain lacks specific data on the in vitro mechanism of action for this particular molecule. This guide, therefore, is constructed not as a summary of existing knowledge, but as a strategic roadmap for its discovery. We will proceed from a position of informed hypothesis, leveraging the compound's structural motifs to design a comprehensive in vitro characterization cascade.

The structure, a substituted phenylethylamine, strongly suggests a potential interaction with monoaminergic systems. These systems, comprising neurotransmitter transporters and receptors for dopamine, norepinephrine, and serotonin, are critical regulators of mood, cognition, and behavior, making them fertile ground for therapeutic intervention. Our approach will be to systematically probe these targets, employing a suite of robust, industry-standard in vitro assays. This document will serve as a technical guide to that end, detailing not only the "how" but, more importantly, the "why" of our experimental design.

Part 1: Foundational Characterization - Initial Target Screening

Before delving into specific mechanistic pathways, a broad initial screening is essential to identify the primary molecular targets of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride. Given its structural similarity to known monoamine reuptake inhibitors and receptor ligands, our initial focus will be on the primary monoamine transporters (DAT, NET, SERT) and a panel of relevant G-protein coupled receptors (GPCRs).

Radioligand Binding Assays: Gauging Affinity

The first step in understanding a compound's action is to determine if it physically interacts with its putative targets. Radioligand binding assays are the gold standard for quantifying this interaction, providing a measure of the compound's affinity (Kᵢ) for a receptor or transporter.

This assay operates on the principle of competitive displacement. A known radioactive ligand (radioligand) with high affinity for the target is incubated with a preparation of cells or membranes expressing that target. The addition of our test compound, 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, will compete with the radioligand for binding. The extent to which our compound displaces the radioligand is proportional to its affinity for the target.

G cluster_prep Target Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis p1 Cell Culture expressing target (e.g., HEK293-DAT) p2 Harvest Cells p1->p2 p3 Membrane Preparation (Homogenization & Centrifugation) p2->p3 a1 Incubate membranes with radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of test compound p3->a1 a2 Incubate to equilibrium a1->a2 a3 Rapidly filter through glass fiber filters to separate bound from free radioligand a2->a3 a4 Wash filters to remove non-specific binding a3->a4 d1 Add scintillation cocktail to filters a4->d1 d2 Quantify radioactivity using a scintillation counter d1->d2 d3 Calculate specific binding d2->d3 d4 Determine IC₅₀ and calculate Kᵢ using the Cheng-Prusoff equation d3->d4 G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis p1 Culture cells expressing target transporter (e.g., HEK293-SERT) in a 96-well plate p2 Wash cells with assay buffer p1->p2 a1 Pre-incubate cells with varying concentrations of test compound or vehicle p2->a1 a2 Add radiolabeled neurotransmitter (e.g., [³H]Serotonin) a1->a2 a3 Incubate for a short period (e.g., 10 minutes) at 37°C a2->a3 a4 Terminate uptake by rapidly washing with ice-cold buffer a3->a4 d1 Lyse cells a4->d1 d2 Transfer lysate to scintillation vials d1->d2 d3 Quantify radioactivity d2->d3 d4 Determine IC₅₀ for uptake inhibition d3->d4

Caption: Workflow for a neurotransmitter uptake assay.

  • Cell Plating: Plate HEK293 cells stably expressing the human serotonin transporter (hSERT) in a 96-well plate and grow to confluence.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Add 100 µL of KRH buffer containing varying concentrations of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride to the wells. Incubate for 20 minutes at 37°C.

  • Uptake Initiation: Add 100 µL of KRH buffer containing [³H]Serotonin (final concentration ~10 nM).

  • Incubation: Incubate for 10 minutes at 37°C.

  • Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold KRH buffer.

  • Lysis and Detection: Lyse the cells with 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC₅₀.

Part 2: Elucidating the Molecular Mechanism

Assuming our initial screening reveals significant activity at one or more monoamine transporters, the next phase of our investigation will focus on the specifics of this interaction.

Distinguishing Substrate-like vs. Non-Substrate-like Inhibition

A critical question for any transporter inhibitor is whether it acts as a competitive inhibitor that simply blocks the transporter, or as a substrate that is itself transported, leading to reverse transport (efflux) of the endogenous neurotransmitter. This distinction has profound implications for the compound's in vivo pharmacological profile.

Experimental Rationale: To test for substrate-like activity, we can measure whether our compound induces the release of a pre-loaded radiolabeled neurotransmitter from the cells. A non-substrate blocker will inhibit uptake but will not cause efflux. A substrate, on the other hand, will promote efflux.

  • Cell Preparation: Use cells stably expressing hDAT, plated in a 96-well plate.

  • Loading: Incubate the cells with [³H]dopamine for 30 minutes at 37°C to allow for uptake and accumulation of the radiolabel.

  • Washing: Wash the cells thoroughly with buffer to remove any extracellular [³H]dopamine.

  • Efflux Induction: Add buffer containing varying concentrations of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride or a known efflux-inducer like amphetamine (positive control).

  • Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), collect a sample of the extracellular buffer.

  • Detection: Quantify the amount of radioactivity in the collected buffer samples using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]dopamine released over time for each concentration of the test compound. A significant increase in radioactivity in the extracellular medium compared to the vehicle control indicates that the compound is inducing efflux.

Hypothetical Data Summary

The following table illustrates how data from these initial assays might be presented.

Assay TypeTargetParameterHypothetical Value
Radioligand BindinghDATKᵢ (nM)50
Radioligand BindinghNETKᵢ (nM)250
Radioligand BindinghSERTKᵢ (nM)15
Neurotransmitter UptakehDATIC₅₀ (nM)75
Neurotransmitter UptakehNETIC₅₀ (nM)300
Neurotransmitter UptakehSERTIC₅₀ (nM)20
Neurotransmitter EffluxhSERT% Release at 1 µM< 5%

Interpretation of Hypothetical Data:

The data in this table would suggest that 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a potent and selective inhibitor of the serotonin transporter. The low percentage of release in the efflux assay would further classify it as a non-substrate-like inhibitor (a true reuptake blocker), distinguishing it from releasing agents like fenfluramine.

Part 3: Off-Target Profiling and Downstream Signaling

Even with a primary mechanism identified, a thorough in vitro characterization requires an assessment of potential off-target activities and an investigation into the downstream consequences of target engagement.

Broad Receptor Screening

To ensure the compound's selectivity and to anticipate potential side effects, it is crucial to screen it against a broad panel of receptors, ion channels, and enzymes. Commercial services offer comprehensive screening panels (e.g., the Eurofins SafetyScreen44™ panel) that can provide a broad overview of a compound's potential off-target interactions.

Downstream Signaling Pathways

If the compound shows activity at a GPCR, the next logical step is to investigate the downstream signaling pathways it modulates.

Experimental Rationale: GPCRs transduce extracellular signals into intracellular responses via second messengers like cyclic AMP (cAMP) and inositol phosphates (IP₃), or through the recruitment of proteins like β-arrestin. Assays that measure these downstream events can confirm whether a compound is an agonist, antagonist, or inverse agonist at a particular GPCR.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Data Analysis p1 Culture cells expressing the GPCR of interest (e.g., 5-HT₁ₐ receptor) a1 Treat cells with the test compound alone (agonist mode) or in the presence of a known agonist (antagonist mode) p1->a1 a2 Incubate for a defined period a1->a2 a3 Lyse the cells and perform a competitive immunoassay (e.g., HTRF, ELISA) to measure cAMP levels a2->a3 d1 Calculate the concentration of cAMP in each sample a3->d1 d2 Plot cAMP concentration against the log concentration of the test compound d1->d2 d3 Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) d2->d3

Caption: Workflow for a cell-based cAMP assay.

Conclusion

The in vitro characterization of a novel compound like 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a systematic process of hypothesis testing and data-driven refinement. By beginning with broad screening assays to identify primary targets and then progressing to more nuanced experiments to dissect the molecular mechanism, we can build a comprehensive understanding of a compound's pharmacological profile. The methodologies outlined in this guide provide a robust framework for such an investigation, ensuring that the resulting data is both accurate and mechanistically informative. This foundational knowledge is indispensable for the subsequent stages of drug discovery and development.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Gu, H., Wall, S. C., & Rudnick, G. (1994). Stable expression of biogenic amine transporters reveals differences in inhibitor sensitivity, kinetics, and ion dependence. Journal of Biological Chemistry, 269(10), 7124-7130. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]

  • Gabriel, T. (2009). HTRF in G-protein coupled receptor research. Methods in Molecular Biology, 552, 231-248. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Wigglesworth, M. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties and Characterization of 3-(2-Chloro-4-fluorophenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Contextualizing a Key Pharmaceutical Intermediate 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a substituted propyl-amine deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Key Pharmaceutical Intermediate

3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a substituted propyl-amine derivative that serves as a crucial building block in modern medicinal chemistry. Its halogenated phenyl ring and primary amine functional group make it a versatile precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The precise control and thorough understanding of its physicochemical properties are not merely academic exercises; they are fundamental prerequisites for ensuring the reproducibility of synthetic protocols, the purity of active pharmaceutical ingredients (APIs), and the ultimate safety and efficacy of a drug product.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the essential properties and analytical characterization of this compound. We will move beyond simple data presentation to explain the causality behind experimental choices, offering field-proven insights into establishing robust, self-validating analytical systems for quality control and research.

Molecular and Physicochemical Profile

A foundational understanding of a compound begins with its fundamental properties. These parameters govern its behavior in both chemical reactions and biological systems. The data presented below has been compiled from available chemical databases and predictive modeling, providing a baseline for experimental work.

PropertyValueSource / Method
Chemical Name 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochlorideIUPAC Nomenclature
Molecular Formula C₉H₁₂Cl₂FN-
Molecular Weight 224.10 g/mol Calculated
CAS Number Not explicitly available; requires synthesis registration-
Appearance Expected to be a white to off-white crystalline solidInferred from similar amine hydrochlorides
Solubility Expected to be soluble in water and polar organic solvents (e.g., Methanol, DMSO)Inferred from hydrochloride salt form
Melting Point Not experimentally determined; requires analysis-
pKa (Amine) Predicted: ~9.5 - 10.5Based on similar primary amines

Scientist's Note: The hydrochloride salt form is critical. It significantly enhances the aqueous solubility and stability of the free amine, making it easier to handle, formulate, and purify. The expected solid, crystalline nature is a key attribute for pharmaceutical development, influencing factors like bulk density, flowability, and stability.

Molecular Structure

Visualizing the molecule is the first step in predicting its chemical behavior.

Caption: Chemical structure of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride.

Synthesis and Potential Impurity Profile

While numerous synthetic routes are possible, a common approach involves the reduction of a corresponding nitrile or oxime, or the reductive amination of an aldehyde. Understanding the synthesis is paramount for anticipating potential process-related impurities.

G start 2-Chloro-4-fluorobenzaldehyde step1 Wittig or Horner-Wadsworth-Emmons Reaction (+ Acrylonitrile precursor) start->step1 intermediate1 3-(2-Chloro-4-fluorophenyl)acrylonitrile step1->intermediate1 step2 Catalytic Hydrogenation (e.g., H₂, Raney Nickel or Rh/C) intermediate1->step2 intermediate2 3-(2-Chloro-4-fluorophenyl)propan-1-amine (Free Base) step2->intermediate2 step3 Salt Formation (HCl in an organic solvent like IPA or EtOAc) intermediate2->step3 end 3-(2-Chloro-4-fluorophenyl)propan-1-amine HCl (Final Product) step3->end

Caption: Plausible synthetic workflow for the target compound.

Common Process-Related Impurities:

  • Starting Materials: Unreacted 2-chloro-4-fluorobenzaldehyde or acrylonitrile precursors.

  • Over-reduction Products: Formation of byproducts where the aromatic ring is partially or fully hydrogenated under harsh reduction conditions.

  • Incomplete Reaction: Presence of the nitrile intermediate.

  • Solvent Adducts: Trapped solvent molecules within the crystal lattice.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification, purity assessment, and structural confirmation of the molecule.

G cluster_0 Primary Analysis cluster_1 Structural & Solid-State Confirmation Purity {HPLC-UV | Purity Assay & Impurity Profile} Structure {NMR (¹H, ¹³C) | Unambiguous Structure} Purity->Structure Identity {Mass Spec (MS) | Molecular Weight Confirmation} Identity->Structure CoA Certificate of Analysis Structure->CoA FunctionalGroups {IR Spectroscopy | Functional Group ID} FunctionalGroups->CoA SolidState {XRPD | Crystalline Form} SolidState->CoA Sample Test Sample Sample->Purity Sample->Identity

Foundational

X-ray crystal structure analysis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride

An In-depth Technical Guide to the X-ray Crystal Structure Analysis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine Hydrochloride Abstract The precise three-dimensional atomic arrangement of an active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the X-ray Crystal Structure Analysis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine Hydrochloride

Abstract

The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) or its key intermediates is fundamental to modern drug discovery and development. This knowledge underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is critical for intellectual property protection. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for obtaining this information, providing unambiguous proof of molecular structure, stereochemistry, and the intermolecular interactions that govern crystal packing.[1][2][3] This guide provides a comprehensive technical overview of the workflow for determining the crystal structure of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, a representative small molecule of interest in medicinal chemistry. We will navigate the entire process, from the foundational principles of crystal growth to the final stages of structure solution, refinement, and validation, offering both theoretical grounding and practical, field-proven insights for researchers and scientists.

Introduction: The Rationale for Structural Elucidation

3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a substituted phenylpropanamine derivative. Molecules of this class are common scaffolds and building blocks in the synthesis of more complex pharmaceutical agents. The introduction of halogen substituents (chlorine and fluorine) can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

The primary objective of performing a single-crystal X-ray analysis on its hydrochloride salt is to:

  • Confirm Chemical Identity: Unambiguously verify the molecular connectivity and constitution.

  • Determine Absolute Stereochemistry: If a chiral center is present, SC-XRD using an appropriate X-ray wavelength can determine the absolute configuration without ambiguity.

  • Analyze Molecular Conformation: Understand the preferred three-dimensional shape of the molecule in the solid state.

  • Elucidate Intermolecular Interactions: Map the network of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate how the molecules pack together. This is crucial for understanding physical properties like melting point, solubility, and stability, and for identifying potential polymorphs.

This guide uses a hypothetical, yet chemically realistic, dataset to illustrate the complete analytical process, providing a robust template for the characterization of novel small molecules.

The Experimental and Computational Workflow

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands both careful experimental technique and sophisticated computational analysis.

Workflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_final Final Output Compound Powdered Compound Crystallization Step 1: Crystal Growth Compound->Crystallization Solvent Screening Mounting Step 2: Crystal Selection & Mounting Crystallization->Mounting Microscopic Selection DataCollection Step 3: X-ray Data Collection Mounting->DataCollection Goniometer & X-ray Source Processing Step 4: Data Processing (Indexing, Integration, Scaling) DataCollection->Processing Raw Diffraction Images Solution Step 5: Structure Solution (Phase Problem) Processing->Solution Reflection File (hkl) Refinement Step 6: Structure Refinement Solution->Refinement Initial Atomic Model Validation Step 7: Validation & Analysis Refinement->Validation Refined Structure CIF Crystallographic Information File (CIF) Validation->CIF Finalized Model Publication Deposition & Publication (e.g., CCDC) CIF->Publication

Caption: Overall workflow for small molecule X-ray crystal structure analysis.

Step 1: Growing High-Quality Single Crystals

The axiom "the better the crystal, the better the data" is the most critical principle in crystallography. The goal is to encourage molecules to self-assemble from a solution into a highly ordered, three-dimensional lattice with minimal defects. For a hydrochloride salt, which is typically polar, protic solvents or solvent mixtures are excellent starting points.

Protocol: Slow Evaporation Method

  • Solubility Screening: Begin by testing the solubility of ~5-10 mg of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water) to find a system where the compound is sparingly soluble.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle warming. It is crucial to filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over the course of several days to weeks. Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench.

  • Harvesting: Once crystals of suitable size (ideally 0.1–0.3 mm in all dimensions) have formed, they should be carefully harvested using a cryo-loop or a fine needle.[4]

Causality Insight: Slow evaporation is preferred over rapid cooling because it allows molecules more time to find their lowest energy positions in the growing crystal lattice, leading to higher-quality crystals with fewer internal defects. The hydrochloride nature of the salt enhances its solubility in polar solvents, making them ideal candidates for crystallization.

Step 2 & 3: Crystal Mounting and X-ray Data Collection

A suitable crystal is selected under a microscope, ensuring it has sharp edges and uniform morphology.[5] It is then mounted on a goniometer head and placed within the X-ray beam of a diffractometer.

Data Collection Protocol:

  • Cryo-Protection: To minimize radiation damage and reduce thermal motion of the atoms, data is almost universally collected at low temperatures (typically 100 K).[6] The crystal is flash-cooled in a stream of cold nitrogen gas.

  • Instrumentation: A modern single-crystal diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a sensitive area detector (e.g., CCD or CMOS) is used.[1][3]

  • Data Strategy: The crystal is rotated in the X-ray beam while a series of diffraction images (frames) are collected at different orientations.[7] Software is used to devise a strategy that ensures a complete and redundant dataset is collected, covering all unique reflections within a given resolution limit.

Step 4 & 5: Data Processing and Structure Solution

The raw diffraction images are processed to generate a list of indexed reflections with their corresponding intensities.

  • Indexing and Integration: The diffraction spots on the images are analyzed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal's Bravais lattice. The intensity of each spot is then integrated.

  • Scaling and Merging: The intensities from all frames are scaled to a common reference frame to correct for experimental variations. Symmetry-equivalent reflections are then averaged to produce a final, unique set of data. The agreement between these equivalent reflections is a key indicator of data quality, often reported as R-int.

The "phase problem" is the central challenge in crystallography: the detector measures intensities (which are proportional to the amplitude squared of the diffracted X-ray wave), but the phase information is lost. To reconstruct the electron density map of the molecule, both amplitude and phase are required. For small molecules, this is typically solved using Direct Methods , which use statistical relationships between the phases of the strongest reflections to generate an initial set of phases.[6][8]

Step 6 & 7: Structure Refinement and Validation

The initial atomic model generated from the structure solution is a rough approximation. Least-squares refinement is an iterative process that adjusts the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the experimentally observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|).[6]

The quality of the final model is assessed using several metrics:

  • R1 factor: A residual factor that measures the agreement between observed and calculated structure factor amplitudes. Values below 5% (0.05) are typically considered excellent for small molecules.

  • wR2 factor: A weighted residual factor based on F².

  • Goodness-of-Fit (GooF): Should be close to 1.0, indicating that the model is a good fit to the data.

  • Residual Electron Density Map: Should be relatively flat, with no significant peaks or troughs, which would indicate missing atoms or incorrect assignments.

Hypothetical Structural Analysis of the Title Compound

As no public crystal structure exists for this specific compound, we present a realistic, hypothetical dataset and analysis based on known chemical principles and data from structurally similar compounds.

Crystallographic Data
ParameterHypothetical Value
Chemical FormulaC₉H₁₂Cl₂FN
Formula Weight224.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.156(2)
b (Å)8.432(1)
c (Å)12.987(3)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)1071.5(4)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.389
Absorption Coeff. (mm⁻¹)0.65
F(000)464
Crystal Size (mm³)0.25 x 0.20 x 0.15
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
θ range for data (°)2.5 to 27.5
Reflections Collected9876
Independent Reflections2458 [R(int) = 0.035]
Data / Restraints / Params2458 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.118
Largest diff. peak/hole (e·Å⁻³)0.35 and -0.28
Discussion of Molecular and Crystal Structure

The asymmetric unit of the crystal would contain one 3-(2-chloro-4-fluorophenyl)propan-1-ammonium cation and one chloride anion. The propyl chain would likely adopt a staggered (anti-periplanar) conformation to minimize steric hindrance.

The most significant feature of the crystal packing would be the extensive network of hydrogen bonds. The ammonium group (-NH₃⁺) is an excellent hydrogen bond donor, while the chloride anion (Cl⁻) is an excellent acceptor. This would result in a robust three-dimensional network, which is a primary contributor to the stability of the crystal lattice.

H_Bonding cluster_mol1 cluster_anion1 cluster_anion2 cluster_anion3 N1 N-H Cl1 Cl⁻ N1->Cl1 N-H···Cl⁻ Cl2 Cl⁻ N1->Cl2 N-H···Cl⁻ Cl3 Cl⁻ N1->Cl3 N-H···Cl⁻

Caption: Schematic of N-H···Cl⁻ hydrogen bonds from the ammonium group.

Key Expected Interactions:

  • Strong Hydrogen Bonds: Three distinct N-H···Cl⁻ hydrogen bonds would likely originate from the ammonium cation, connecting it to three different neighboring chloride anions. These interactions define the primary structural motif.

  • Weaker Interactions: Weaker C-H···F or C-H···Cl interactions involving the aromatic and aliphatic C-H groups might also be present, further stabilizing the crystal packing. Pi-stacking interactions between the phenyl rings are also possible, depending on their orientation in the unit cell.

Conclusion and Outlook

This guide has outlined the comprehensive, multi-step process for determining the crystal structure of a small organic molecule, 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, using single-crystal X-ray diffraction. By integrating meticulous experimental protocols with powerful computational methods, SC-XRD provides unparalleled insight into the atomic-level architecture of chemical compounds. The resulting structural information—including precise bond lengths, angles, stereochemistry, and a detailed map of intermolecular forces—is invaluable for rational drug design, polymorphism screening, and the fundamental understanding of chemical structure and function. The methodologies and principles described herein represent the gold standard in the structural characterization of crystalline materials.

References

  • MDPI. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Available at: [Link]

  • Oxford Academic. (n.d.). Solution and Refinement of Crystal Structures. Available at: [Link]

  • PMC (PubMed Central). (n.d.). Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one. Available at: [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Available at: [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Available at: [Link]

  • NPTEL. (2018). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Available at: [Link]

  • PMC (PubMed Central). (n.d.). X-ray data processing. Available at: [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • Pro-Analitika. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

Sources

Exploratory

A Comprehensive Guide to the Pharmacokinetic Profiling of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride

Foreword: Charting the Course for a Novel Phenylalkylamine To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this document serves as an in-depth technical g...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Phenylalkylamine

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this document serves as an in-depth technical guide for elucidating the pharmacokinetic (PK) profile of the novel compound, 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride. The journey of a drug candidate from the laboratory bench to clinical application is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] This guide is structured not as a rigid template, but as a dynamic, logic-driven framework. It is designed to provide not just the "what" and "how," but the crucial "why" behind the experimental choices, ensuring a scientifically rigorous and self-validating approach to the pharmacokinetic characterization of this specific molecule. Our narrative is grounded in the principles of Expertise, Experience, and Trustworthiness, providing a comprehensive roadmap for generating the robust data necessary for informed decision-making in drug development.

Foundational Strategy: A Phased Approach to Pharmacokinetic Characterization

The pharmacokinetic evaluation of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride will be conducted in a phased manner, commencing with in vitro assessments to inform and refine subsequent in vivo studies. This strategy allows for early identification of potential liabilities, conserves resources, and aligns with regulatory expectations for a data-driven approach to drug development.[3]

Caption: Phased approach for pharmacokinetic profiling.

Phase 1: In Vitro ADME Profiling - Predicting In Vivo Behavior

The initial phase focuses on a suite of in vitro assays designed to predict the in vivo ADME properties of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride. These studies are rapid, require minimal compound, and provide critical data to guide further development.[1][2]

Physicochemical Characterization

Understanding the fundamental physicochemical properties of the compound is a prerequisite for all subsequent studies.

ParameterExperimental MethodRationale
Aqueous Solubility Kinetic and Thermodynamic Solubility AssaysDetermines the dissolution rate and maximum concentration in aqueous media, impacting oral absorption.
Lipophilicity (LogD) Shake-flask method or reverse-phase HPLCPredicts membrane permeability and potential for distribution into tissues.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state at physiological pH, which influences solubility, absorption, and receptor binding.
Absorption and Permeability

These assays predict the compound's ability to cross biological membranes, a key factor in oral bioavailability.

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: The test compound is added to the donor wells at a relevant concentration.

  • Incubation: The filter plate is placed into an acceptor plate containing buffer, and the "sandwich" is incubated.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Permeability Calculation: The permeability coefficient is calculated based on the rate of compound transfer across the artificial membrane.

Metabolic Stability

Investigating the metabolic fate of the compound is crucial for predicting its half-life and potential for drug-drug interactions.

  • Incubation Mixture Preparation: The test compound is incubated with liver microsomes (human and relevant preclinical species) and NADPH (a cofactor for metabolic enzymes) in a buffered solution.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Caption: Workflow for liver microsomal stability assay.

Plasma Protein Binding

The extent of binding to plasma proteins influences the free fraction of the drug available to exert its pharmacological effect and be cleared from the body.

  • Device Preparation: A RED device, consisting of a sample chamber and a buffer chamber separated by a semi-permeable membrane, is used.

  • Sample Addition: The test compound is added to plasma in the sample chamber.

  • Equilibration: The device is incubated to allow for equilibrium to be reached between the bound and unbound compound.

  • Quantification: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated from the concentration difference.

Phase 2: In Vivo Pharmacokinetic Studies - Characterization in a Living System

Following promising in vitro data, in vivo studies in appropriate animal models are conducted to understand the compound's behavior in a whole organism.[4]

Study Design and Animal Models
  • Species Selection: Rodent (e.g., Sprague-Dawley rat) and non-rodent (e.g., Beagle dog) species are typically used to allow for allometric scaling to predict human pharmacokinetics.

  • Dosing and Administration: The compound is administered both intravenously (IV) and orally (PO). The IV route provides data on clearance and volume of distribution, while the PO route allows for the determination of oral bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
  • Animal Acclimation and Dosing: Acclimated rats are divided into two groups: IV and PO administration. A single dose of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is administered.

  • Blood Collection: Blood samples are collected via a cannulated vessel at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug and any major metabolites are determined using a validated LC-MS/MS method.

Phase 3: Bioanalytical Method Development and Validation - Ensuring Data Integrity

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study, ensuring the accuracy and reliability of the concentration data.[5]

Method of Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and throughput.[5]

Validation Parameters

The bioanalytical method must be validated according to regulatory guidelines from agencies such as the FDA and EMA.[6][7]

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (%CV) < 15% (< 20% at the LLOQ)
Selectivity No significant interference at the retention time of the analyte and internal standard
Matrix Effect Assessed to ensure the matrix does not suppress or enhance the analyte signal
Stability Analyte stability established under various storage and handling conditions

Phase 4: Data Analysis, Modeling, and Reporting - Translating Data into Knowledge

The final phase involves the analysis of the concentration-time data to derive key pharmacokinetic parameters and predict the compound's disposition in humans.

Pharmacokinetic Parameter Calculation

Non-compartmental analysis is used to calculate the following key parameters:

  • Maximum Concentration (Cmax): The highest observed concentration in plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): A measure of total drug exposure.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time required for the plasma concentration to decrease by half.

  • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Allometric Scaling and Human PK Prediction

Data from multiple animal species can be used to predict human pharmacokinetic parameters through allometric scaling, which relates physiological parameters to body weight. Physiologically based pharmacokinetic (PBPK) modeling can also be employed for more sophisticated predictions.[3]

Caption: Allometric scaling for human PK prediction.

Conclusion: A Foundation for Clinical Translation

This comprehensive guide outlines a scientifically rigorous and experience-driven approach to elucidating the pharmacokinetic profile of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride. By systematically progressing from in vitro characterization to in vivo studies and robust bioanalysis, the resulting data will provide a solid foundation for assessing the compound's potential as a therapeutic candidate. The insights gained from these studies are not merely a collection of parameters but a cohesive narrative that will guide future clinical development and ultimately, contribute to the advancement of medicine.

References

  • Selvita. In Vitro ADME. Retrieved from Selvita: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from Creative Biolabs: [Link]

  • Karabasz, A., et al. (2019, December 5). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. Dove Medical Press. Retrieved from: [Link]

  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from IntechOpen: [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics. Retrieved from EMA: [Link]

  • U.S. Food and Drug Administration. (2022, March 2). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Retrieved from YouTube: [Link]

Sources

Foundational

Receptor Binding Affinity Assays for 3-(2-Chloro-4-fluorophenyl)propan-1-amine Hydrochloride

A Technical Guide for Monoamine Transporter and GPCR Profiling Executive Summary & Pharmacophore Rationale The compound 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride represents a highly specialized halogenated...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Monoamine Transporter and GPCR Profiling

Executive Summary & Pharmacophore Rationale

The compound 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride represents a highly specialized halogenated phenylpropylamine scaffold. In neuropharmacology, the phenylpropylamine backbone is a privileged structure frequently utilized in the design of monoamine reuptake inhibitors and monoaminergic G-protein coupled receptor (GPCR) ligands[1].

Understanding the causality behind its structural modifications is critical for assay design:

  • Conformational Locking: The introduction of an ortho-chlorine (2-chloro) forces the phenyl ring out of coplanarity with the propyl chain due to steric hindrance. In classical monoamine transporter pharmacophores, this out-of-plane conformation strongly favors the central binding site (S1 pocket) of the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT)[2].

  • Metabolic & Physicochemical Shifts: The para-fluorine (4-fluoro) substitution blocks cytochrome P450-mediated para-hydroxylation. However, the dual halogenation significantly increases the molecule's lipophilicity (logP). While the hydrochloride salt ensures aqueous solubility, the free base generated at physiological pH (7.4) is highly lipophilic, prone to membrane partitioning and non-specific binding (NSB)[3].

This whitepaper outlines a rigorous, self-validating experimental framework to determine the binding affinity ( Ki​ ) and functional activity of this compound, specifically engineered to mitigate the artifacts introduced by its halogenated nature.

Target Selection & Assay Causality

To comprehensively profile 3-(2-Chloro-4-fluorophenyl)propan-1-amine, the assay cascade must evaluate both primary targets (Monoamine Transporters: SERT, DAT, NET) and secondary off-targets (GPCRs: 5-HT 2A​ , 5-HT 2C​ )[4].

The Causality of Assay Conditions: Because the 2-chloro-4-fluoro substitution drives high lipophilicity, the compound will readily adhere to plasticware and borosilicate glass fiber (GF/B) filters. If unaddressed, this depletes the free ligand concentration ( [L]free​ ), artificially inflating the apparent Ki​ [5].

  • Mitigation 1 (The Sink): We mandate the inclusion of 0.1% Bovine Serum Albumin (BSA) in the assay buffer. BSA acts as a lipid sink, preventing plasticware adhesion while maintaining equilibrium.

  • Mitigation 2 (The Charge): The primary amine is polycationic at pH 7.4. To prevent electrostatic binding to the negatively charged GF/B filters, filters must be pre-soaked in 0.3% polyethylenimine (PEI), which neutralizes the filter matrix[4].

Primary Radioligand Competition Assays (MATs)

The gold standard for determining the binding affinity of phenylpropylamines at monoamine transporters is the radioligand competition binding assay[1].

Self-Validating Assay Design

A trustworthy assay must be self-validating. Every 96-well plate must contain:

  • Total Binding (TB): Radioligand + Membrane + Buffer.

  • Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM Reference Inhibitor (e.g., Fluoxetine for SERT).

  • Specific Binding (SB): Calculated as TB−NSB .

  • Assay Quality Metric: The Z'-factor must be calculated for each plate. A Z'-factor > 0.5 indicates a robust, reliable assay window.

Step-by-Step Methodology

Reagent Preparation:

  • Solubilize 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride in 100% DMSO to yield a 10 mM stock.

  • Perform 11-point serial dilutions (10 −11 M to 10 −5 M) in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 0.1% BSA, pH 7.4). Final DMSO concentration in the well must not exceed 1%.

Incubation & Filtration:

  • Membrane Addition: Add 100 µL of HEK293 cell membranes stably expressing hSERT, hDAT, or hNET (10-20 µg protein/well) to a 96-well plate.

  • Ligand Addition: Add 50 µL of the test compound dilutions.

  • Radioligand Addition: Add 50 µL of the target-specific radioligand at a concentration equal to its Kd​ (e.g., [3H] Citalopram for SERT, [3H] WIN35,428 for DAT, [3H] Nisoxetine for NET)[3].

  • Equilibration: Incubate the plates at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Harvesting: Rapidly filter the reaction through 0.3% PEI-treated GF/B filter mats using a 96-well cell harvester. Wash three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to minimize dissociation of the bound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and quantify bound radioactivity (CPM) using a Microbeta scintillation counter.

Data Analysis: Determine the IC50​ using non-linear regression (sigmoidal dose-response). Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [6]:

Ki​=1+Kd​[L]​IC50​​

MAT_Assay_Workflow N1 1. Membrane Prep HEK293 (SERT/DAT/NET) N2 2. Incubation Radioligand + Ligand + 0.1% BSA N1->N2 N3 3. Rapid Filtration 0.3% PEI-treated GF/B Filters N2->N3 N4 4. Wash Step Ice-Cold Buffer (Minimize Dissociation) N3->N4 N5 5. Detection Liquid Scintillation Counting N4->N5

Figure 1: Step-by-step workflow for monoamine transporter radioligand competition binding assays.

Secondary Functional Profiling (GPCRs)

Binding affinity ( Ki​ ) does not equate to functional efficacy. Because phenylpropylamines frequently exhibit off-target affinity for serotonergic receptors, the compound must be evaluated at the 5-HT 2A​ and 5-HT 2C​ receptors[3].

Intracellular Calcium Mobilization (FLIPR)

Both 5-HT 2A​ and 5-HT 2C​ are Gq-coupled GPCRs. Activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3, triggering intracellular calcium ( Ca2+ ) release from the endoplasmic reticulum[4]. We measure this kinetically using a Fluorometric Imaging Plate Reader (FLIPR).

Protocol Summary:

  • Seed CHO-K1 cells expressing h5-HT 2A​ in 384-well black-wall/clear-bottom plates.

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Inject 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride and measure fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • To test for antagonism, pre-incubate cells with the test compound for 15 minutes, followed by stimulation with an EC80​ concentration of serotonin (5-HT).

GPCR_Signaling Ligand 3-(2-Chloro-4-fluorophenyl) propan-1-amine Receptor 5-HT2A/2C Receptor (Gq-Coupled GPCR) Ligand->Receptor Competitive Binding Gq Gq Protein Activation (GTP Exchange) Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Activation Gq->PLC Pathway Cascade IP3 IP3 Generation & ER Receptor Binding PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 Calcium Mobilization FLIPR Fluorescent Signal (FLIPR Readout) Ca2->FLIPR Calcium-Sensitive Dye

Figure 2: Gq-coupled GPCR signaling cascade and FLIPR assay readout mechanism.

Quantitative Validation Parameters

To ensure the trustworthiness of the data generated for 3-(2-Chloro-4-fluorophenyl)propan-1-amine, the assay systems must be calibrated against established reference standards. Table 1 summarizes the required validation parameters and expected Ki​ ranges for reference compounds to confirm assay integrity.

Table 1: Validation Parameters and Reference Standard Binding Affinities ( Ki​ )

TargetRadioligand ( [L]≈Kd​ )Reference InhibitorExpected Ki​ (nM)Required Assay Window
hSERT [3H] CitalopramFluoxetine1.0 - 2.5Z'-factor > 0.7
hDAT [3H] WIN35,428Cocaine200 - 300Z'-factor > 0.6
hNET [3H] NisoxetineDesipramine0.5 - 1.5Z'-factor > 0.7
h5-HT 2A​ [3H] KetanserinKetanserin2.0 - 4.0Z'-factor > 0.6

Note: If the reference standards deviate by more than 3-fold from the expected Ki​ values, the assay must be rejected and the membrane preparations re-evaluated for receptor density ( Bmax​ ) degradation.

Sources

Exploratory

An In-Depth Technical Guide on the Thermodynamic Stability and Degradation of 3-(2-Chloro-4-fluorophenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and degradation pathways of 3-(2-chloro-4-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability and degradation pathways of 3-(2-chloro-4-fluorophenyl)propan-1-amine hydrochloride, a compound of interest in pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale underpinning the experimental design. By integrating principles of thermal analysis, forced degradation, and chromatographic separation, this guide serves as a self-validating system for the robust characterization of this molecule's stability profile. All protocols are grounded in authoritative standards to ensure scientific integrity and regulatory compliance.

Introduction: Understanding the Molecule and the Imperative for Stability Assessment

3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a substituted aryl-alkyl amine hydrochloride. Its chemical structure, featuring a halogenated phenyl ring and a primary amine, suggests potential vulnerabilities to various environmental and chemical stressors. A thorough understanding of its stability is paramount for ensuring the safety, efficacy, and shelf-life of any potential drug product.[1]

The hydrochloride salt form is often utilized to enhance solubility and stability. However, the amine functional group can be susceptible to oxidation and reactions with excipients, while the halogenated aromatic ring may be prone to photolytic degradation.[1][2] This guide outlines a comprehensive strategy to identify and quantify these potential liabilities.

Physicochemical and Thermodynamic Characterization

A foundational understanding of the compound's intrinsic properties is the first step in a robust stability assessment.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale & Significance
Molecular FormulaC9H12Cl2FNBased on chemical structure.
Molecular Weight~240.1 g/mol Important for molar concentration calculations.
pKa~9-10The primary amine is expected to be basic. This influences solubility at different pH values and susceptibility to acid/base-catalyzed degradation.
LogP~2-3The molecule is moderately lipophilic, which will affect its solubility in various HPLC mobile phases and its interaction with reverse-phase columns.
SolubilitySoluble in water and polar organic solvents.The hydrochloride salt enhances aqueous solubility. Knowledge of solubility is critical for sample preparation in all analytical procedures.
Thermal Analysis: Probing Thermodynamic Stability

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the solid-state stability of the hydrochloride salt.[3][4][5]

DSC measures the heat flow into or out of a sample as a function of temperature, revealing key thermal events.[3][4]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(2-chloro-4-fluorophenyl)propan-1-amine hydrochloride into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond its decomposition point (e.g., 300°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (decomposition) events.

Causality Behind Experimental Choices:

  • A hermetically sealed pan is used to contain any evolved gases during decomposition and to prevent sublimation.

  • A heating rate of 10°C/min is a standard condition that provides a good balance between resolution and analysis time.

  • A nitrogen atmosphere prevents oxidative degradation during the analysis, allowing for the determination of the compound's intrinsic thermal stability.[6]

TGA measures the change in mass of a sample as a function of temperature, quantifying mass loss due to desolvation or decomposition.[3][4]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Expected Data from Thermal Analysis

ParameterTechniqueExpected ResultSignificance
Melting PointDSCA sharp endothermic peak.An indicator of purity and crystalline form.
Decomposition OnsetDSC/TGAAn exothermic event in DSC and a sharp mass loss in TGA.Defines the upper-temperature limit for handling and storage.
Mass LossTGAQuantification of mass loss upon heating.Can indicate the loss of water of hydration or the decomposition of the molecule.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment.[1] It involves subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products.[1][2] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[7]

General Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The following protocols are designed to systematically evaluate the stability of 3-(2-chloro-4-fluorophenyl)propan-1-amine hydrochloride under various stress conditions.

Hydrolysis is a common degradation pathway, particularly for compounds with functional groups susceptible to acid or base catalysis.[1][7]

Experimental Protocol: Hydrolytic Degradation

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acidic Stress: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Basic Stress: To a separate aliquot, add an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Store the stressed samples at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., at 2, 4, 8, and 24 hours).

  • Neutralization: Before analysis, neutralize the samples with an appropriate amount of base or acid, respectively.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Causality Behind Experimental Choices:

  • 0.1 M HCl and 0.1 M NaOH are standard concentrations for initial stress testing.[1]

  • Elevated temperature accelerates the degradation process.

  • Time-point monitoring allows for the observation of degradation kinetics.

  • Neutralization is crucial to prevent further degradation on the analytical column.

The primary amine in the molecule is a potential site for oxidation.[1][2]

Experimental Protocol: Oxidative Degradation

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound.

  • Stress Condition: Add an appropriate volume of 3% hydrogen peroxide.

  • Incubation: Store the sample at room temperature and monitor over time.

  • Analysis: Analyze the sample directly by HPLC.

Causality Behind Experimental Choices:

  • Hydrogen peroxide is a common oxidizing agent used in forced degradation studies as it can mimic oxidative conditions encountered during storage.[1]

  • Room temperature is often sufficient for oxidative degradation, but the temperature can be increased if no degradation is observed.

Thermal degradation assesses the stability of the compound at elevated temperatures, while photolytic degradation evaluates its sensitivity to light.[1][2]

Experimental Protocol: Thermal and Photolytic Degradation

  • Thermal Stress (Solid): Expose the solid compound to dry heat (e.g., 80°C).

  • Thermal Stress (Solution): Expose a solution of the compound to the same temperature.

  • Photolytic Stress: Expose both solid and solution samples to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control Samples: Keep control samples in the dark at the same temperature.

  • Analysis: Analyze the exposed and control samples at appropriate time intervals.

Causality Behind Experimental Choices:

  • Testing both solid and solution forms is important as degradation mechanisms can differ.

  • Following ICH Q1B guidelines ensures that the photostability testing is conducted under standardized and regulatory-accepted conditions.[1]

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) and the formation of degradation products.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Proposed HPLC Method Parameters
ParameterProposed ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.[9][10]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the amine is protonated, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Elution Start with a low percentage of organic phase and gradually increase.To ensure separation of the parent compound from potential degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength ~230 nmBased on the predicted UV absorbance of the chloro-fluorophenyl chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10][11]

Predicted Degradation Pathways

Based on the chemical structure of 3-(2-chloro-4-fluorophenyl)propan-1-amine hydrochloride, several degradation pathways can be hypothesized.

Degradation_Pathways cluster_products Potential Degradation Products Parent 3-(2-Chloro-4-fluorophenyl)propan-1-amine Oxidation N-oxide derivative Parent->Oxidation Oxidative Stress (H2O2) Deamination 3-(2-Chloro-4-fluorophenyl)propan-1-ol Parent->Deamination Hydrolytic Stress (Acid/Base, Heat) Dehalogenation Photolytic de-chlorination product Parent->Dehalogenation Photolytic Stress (UV/Vis Light) Impurity Ring-hydroxylated species Parent->Impurity Oxidative/Photolytic Stress

Caption: Predicted degradation pathways.

  • Oxidation: The primary amine is susceptible to oxidation, potentially forming the corresponding N-oxide or other oxidative degradation products.[1][2]

  • Deamination: Under hydrolytic conditions (acidic or basic) and/or thermal stress, the amine group could be replaced by a hydroxyl group, forming 3-(2-chloro-4-fluorophenyl)propan-1-ol.

  • Photodegradation: The carbon-chlorine bond on the aromatic ring could be susceptible to photolytic cleavage.[2]

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the thermodynamic stability and degradation pathways of 3-(2-chloro-4-fluorophenyl)propan-1-amine hydrochloride. By systematically applying the principles of thermal analysis, forced degradation, and stability-indicating HPLC, researchers and drug development professionals can gain a thorough understanding of the molecule's stability profile. This knowledge is critical for informed decision-making in formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life, ultimately ensuring the quality, safety, and efficacy of any potential pharmaceutical product.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Stability-indicating HPLC method optimization using quality. (2025, February). Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • Stability-Indicating HPLC Method Development. (n.d.).
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Thermal Analysis: Stability, Decomposition, and Material Properties. (2026, January 20). Lab Manager.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2019, March 3).
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  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur.
  • 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.
  • Thermal Analysis Instruments (DSC, TGA). (2025, September 17). ResolveMass Laboratories Inc.
  • Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). Aidic.
  • 2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride — Chemical Substance Information. (n.d.). NextSDS.
  • 3-(2-chlorophenyl)propan-1-amine hydrochloride — Chemical Substance Information. (n.d.).
  • Technical Guide: Purity Specifications and Analytical Characterization of 3-Chloro-4-fluorophenylboronic Acid. (n.d.). Benchchem.
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3. (n.d.).
  • 3-(4-Chlorophenyl)propan-1-amine | C9H12ClN | CID 6485772. (n.d.). PubChem.
  • Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. (n.d.). PMC.
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (n.d.). Der Pharma Chemica.
  • Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. (n.d.). Oriental Journal of Chemistry.
  • 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122. (n.d.). PubChem.
  • 130416-43-2|2-(3-Chloro-4-fluorophenyl)propan-2-amine hydrochloride. (n.d.). BLDpharm.

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride

An Application Note and Detailed Protocol for the Synthesis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a detailed, two-st...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed, two-step protocol for the synthesis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, a substituted phenethylamine derivative of interest to researchers in medicinal chemistry and drug development. The synthesis commences with a Knoevenagel condensation of 2-chloro-4-fluorobenzaldehyde, followed by the reduction of the resulting nitrile intermediate. The final step involves the formation of the stable hydrochloride salt. This document offers in-depth procedural details, explains the chemical rationale behind key steps, and includes process diagrams and a comprehensive list of references to support the methodology.

Introduction

Substituted phenethylamines are a core structural motif in a vast array of pharmacologically active compounds. The specific substitution pattern of a chloro and a fluoro group on the phenyl ring, as seen in 3-(2-Chloro-4-fluorophenyl)propan-1-amine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This application note details a reliable and reproducible synthetic route to obtain the hydrochloride salt of this amine, designed for professionals in organic synthesis and pharmaceutical research.

The selected strategy involves two primary transformations:

  • Carbon-chain extension: A Knoevenagel condensation is employed to extend the carbon chain of the starting aldehyde and introduce a nitrile functional group.

  • Nitrile Reduction: The nitrile is then reduced to the corresponding primary amine. This is a robust and widely used method for the synthesis of primary amines, avoiding issues of over-alkylation often seen in other methods.[1]

The final amine is converted to its hydrochloride salt for improved stability and handling.

Overall Synthetic Scheme

The synthesis proceeds in two main steps from the commercially available 2-Chloro-4-fluorobenzaldehyde.

Reaction_Scheme start 2-Chloro-4-fluorobenzaldehyde intermediate 3-(2-Chloro-4-fluorophenyl)propanenitrile start->intermediate Step 1: Knoevenagel Condensation & Subsequent Reduction/Decarboxylation product_amine 3-(2-Chloro-4-fluorophenyl)propan-1-amine intermediate->product_amine Step 2: Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst) final_product 3-(2-Chloro-4-fluorophenyl)propan-1-amine HCl product_amine->final_product Step 3: Salt Formation (HCl)

Caption: Overall two-step synthesis pathway.

PART 1: Synthesis of 3-(2-Chloro-4-fluorophenyl)propanenitrile (Intermediate)

This initial step extends the carbon chain of the starting aldehyde. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[2] Here, we use cyanoacetic acid as the active methylene compound. The resulting unsaturated nitrile is then reduced and decarboxylated in subsequent steps, which can often be performed in a single pot or with a simple workup.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (molar eq.)Notes
2-Chloro-4-fluorobenzaldehyde158.561.0Starting material[3]
Cyanoacetic acid85.061.1Active methylene compound
Piperidine85.170.1 (catalytic)Base catalyst
Pyridine79.10Solvent
Lithium Aluminium Hydride (LiAlH₄)37.95~2.0For subsequent reduction step (see Part 2)
Diethyl ether or THF-SolventAnhydrous
Protocol: Knoevenagel Condensation and Subsequent Steps
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-fluorobenzaldehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in pyridine.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up (Simplified for subsequent reduction): After cooling, the reaction mixture containing the intermediate α,β-unsaturated nitrile can often be used directly in the next reduction step after solvent removal, or after a simple aqueous workup to remove the catalyst and unreacted components. A full purification at this stage is often not necessary if the next step is a robust reduction.

PART 2: Reduction of Nitrile to 3-(2-Chloro-4-fluorophenyl)propan-1-amine

The reduction of the nitrile group is a crucial step to form the target primary amine. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[4][5] Catalytic hydrogenation over a nickel or palladium catalyst is another effective method.[6] The LiAlH₄ method is detailed below.

Protocol: LiAlH₄ Reduction

Safety Note: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • LiAlH₄ Suspension: In a separate, dry, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (approx. 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension in an ice bath.

  • Addition of Nitrile: Dissolve the crude 3-(2-chloro-4-fluorophenyl)propanenitrile intermediate from Part 1 in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension. Control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates.

  • Extraction: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(2-Chloro-4-fluorophenyl)propan-1-amine as an oil.

PART 3: Formation of Hydrochloride Salt

To facilitate handling, purification, and storage, the free amine is converted to its hydrochloride salt, which is typically a stable, crystalline solid.[7]

Protocol: Salt Formation
  • Dissolution: Dissolve the crude amine from Part 2 in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in ether (ethereal HCl) or bubble dry HCl gas through the solution until the mixture is acidic (test with pH paper).

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the flask in an ice bath or by scratching the inside of the flask with a glass rod.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the final product, 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, under vacuum.

Experimental Workflow

Workflow cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: Salt Formation & Purification s1_setup Combine Aldehyde, Cyanoacetic Acid, & Piperidine in Pyridine s1_react Heat to Reflux (Monitor by TLC) s1_setup->s1_react s1_workup Cool and Remove Solvent s1_react->s1_workup s2_setup Prepare LiAlH4 Suspension (Inert Atmosphere, 0°C) s1_workup->s2_setup Transfer Crude Nitrile s2_add Add Nitrile Solution Dropwise s2_setup->s2_add s2_react Reflux to Completion s2_add->s2_react s2_quench Quench with H2O / NaOH (aq) s2_react->s2_quench s2_filter Filter Aluminum Salts s2_quench->s2_filter s2_extract Dry and Concentrate Organic Phase s2_filter->s2_extract s3_dissolve Dissolve Crude Amine in Ether/IPA s2_extract->s3_dissolve Transfer Crude Amine s3_acidify Add Ethereal HCl s3_dissolve->s3_acidify s3_precipitate Collect Precipitate by Filtration s3_acidify->s3_precipitate s3_dry Wash with Cold Ether & Dry Under Vacuum s3_precipitate->s3_dry final_product Pure Hydrochloride Salt s3_dry->final_product Final Product

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The protocol described provides a robust and logical pathway for the synthesis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride from readily available starting materials. The key transformations—Knoevenagel condensation and nitrile reduction—are standard, high-yielding reactions in organic synthesis. By following the detailed steps and observing all safety precautions, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs.

References

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).
  • Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

  • European Patent Office. (1996, November 20). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. Retrieved from [Link]

  • ACS Publications. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • YouTube. (2018, June 16). Nitriles: reduction to amines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.
  • Save My Exams. (n.d.). Transforming Nitriles: Reduction to Amines (13.4.4) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Development and Validation of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride Analysis

Abstract This application note provides a comprehensive guide to the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride. As a novel compound, establishing a reliable analytical method is paramount for its use in research and drug development. This document details the systematic approach to method development, including the rationale for selecting the stationary phase, mobile phase composition, and detection parameters. Furthermore, it presents a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose.

Introduction and Physicochemical Analysis

3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a substituted propanamine derivative. Accurate quantification is essential for pharmacokinetic studies, quality control of active pharmaceutical ingredients (API), and formulation development. The structure of the analyte, shown below, presents specific challenges for RP-HPLC analysis.

Chemical Structure:

  • Compound: 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride

  • Molecular Formula: C9H11ClFN · HCl (as hydrochloride salt)

  • Molecular Weight: 224.11 g/mol (hydrochloride salt)[1]

The primary amine group (pKa estimated ~9-10) makes the molecule basic. In unbuffered or high-pH mobile phases, this amine can interact strongly with residual acidic silanols on the silica-based stationary phase, leading to poor peak shape (tailing) and inconsistent retention times. The phenyl ring provides a chromophore necessary for UV detection.

HPLC Method Development: A Rationale-Driven Approach

The objective of method development is to achieve a selective, sensitive, and robust separation. Our strategy focuses on systematically optimizing chromatographic parameters to overcome the challenges associated with analyzing a basic amine compound.

Initial Conditions and Rationale
ParameterInitial SelectionRationale
Stationary Phase C18, 5 µm, 4.6 x 250 mmC18 is a versatile, non-polar stationary phase suitable for retaining the hydrophobic phenyl portion of the analyte. A standard dimension column is chosen for initial development due to its robustness.
Mobile Phase Acetonitrile and a buffered aqueous phaseAcetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.
Aqueous Buffer 20 mM Potassium Phosphate, pH adjusted to 3.0Controlling the pH is critical. By maintaining a pH at least 2 units below the analyte's pKa, the primary amine remains consistently in its protonated (BH+) form. This minimizes interactions with silanol groups, significantly improving peak symmetry.[2]
Detection UV-Vis Detector at 220 nmThe substituted benzene ring is expected to have strong absorbance in the lower UV range. An initial wavelength of 220 nm is selected to ensure sensitive detection. A full UV scan would be performed on a standard solution to determine the absorbance maximum (λmax) for final method optimization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CElevated temperatures can improve peak efficiency and reduce viscosity, but starting near ambient temperature provides a stable baseline.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Method Optimization Workflow

The initial conditions serve as a starting point for optimization. A gradient elution is first employed to determine the approximate retention time and elution strength required. The gradient is run from a low to a high percentage of the organic modifier (acetonitrile). Based on the results, the method can be refined into a more efficient gradient or a simpler isocratic method. The goal is to achieve a symmetric peak (tailing factor < 1.5) with a reasonable retention time (e.g., 3-10 minutes).

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Select Column & Mobile Phase (C18, ACN/Buffer pH 3.0) B Perform Gradient Elution (5-95% ACN) A->B C Determine Analyte Retention & Peak Shape B->C D Adjust Organic:Aqueous Ratio (Isocratic or Gradient) C->D E Optimize pH & Buffer Concentration D->E F Fine-tune Flow Rate & Temperature E->F G Verify System Suitability (Tailing, Plates, RSD%) F->G H Method Finalized G->H Pass I Re-evaluate Parameters G->I Fail I->D

Final Optimized HPLC Method

Following the development and optimization process, the final proposed method for the analysis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is presented below.

ParameterOptimized Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B over 10 minutes, hold for 2 min, return to 10% B over 1 min, and equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Wavelength 225 nm
Injection Volume 5 µL
Run Time 15 minutes

HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] The protocols described here are based on the ICH Q2(R1) guideline.[3]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Tailing Factor (T) ≤ 1.5; Theoretical Plates (N) > 2000; %RSD of peak area for 6 replicate injections < 1.0%.
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.No interference from blank/placebo at the retention time of the analyte. Peak purity should pass.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration).
Accuracy To assess the closeness of the test results to the true value.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements.Repeatability: %RSD ≤ 1.0%; Intermediate Precision: %RSD ≤ 2.0%.
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.LOD: Signal-to-Noise Ratio (S/N) ≥ 3; LOQ: Signal-to-Noise Ratio (S/N) ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.System suitability parameters must pass; %RSD of results should not be significantly affected.
Step-by-Step Experimental Protocols

A. System Suitability Testing

  • Prepare a standard solution of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride at the nominal working concentration (e.g., 100 µg/mL).

  • Inject the standard solution six consecutive times.

  • Calculate the mean, standard deviation, and %RSD for the peak area and retention time.

  • Calculate the tailing factor and theoretical plates for the first injection.

  • Verify that all results meet the criteria outlined in Table 3.1 before proceeding with further validation experiments. This protocol aligns with the standards set by the USP General Chapter <621>.[5][6]

B. Specificity

  • Prepare a blank solution (diluent) and a placebo solution (if applicable).

  • Inject the blank, placebo, and a standard solution of the analyte.

  • Compare the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.

  • For forced degradation studies, expose the analyte to acidic, basic, oxidative, and thermal stress. Analyze the stressed samples to ensure the peak for the intact analyte is resolved from all degradation products.

C. Linearity

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to create at least five concentration levels across the desired range (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

D. Accuracy (Recovery)

  • Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three samples at each concentration level (n=9 total).

  • Analyze the samples using the developed method.

  • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

E. Precision

  • Repeatability (Intra-assay):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for this new set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets to ensure consistency.

F. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Prepare a series of dilute solutions of the analyte.

  • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • The S/N ratio can be calculated by 2H/h, where H is the height of the analyte peak and h is the height of the noise in a region surrounding the peak.[6]

G. Robustness

  • Prepare a standard solution of the analyte.

  • Analyze the solution while making small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Evaluate the impact of these changes on system suitability parameters and the final quantified result.

G cluster_Core_Validation Core Validation Parameters (ICH Q2 R1) cluster_Limit_Tests Sensitivity & Robustness Start Finalized Analytical Method SST System Suitability Start->SST Specificity Specificity SST->Specificity Pass Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range Precision->Range LOQ_LOD LOQ & LOD Range->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness End Validated Method Report Robustness->End

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for the novel compound 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride. By carefully controlling mobile phase pH to manage the basic nature of the analyte, a robust and reliable separation was achieved. The detailed validation protocol, based on ICH Q2(R1) guidelines, provides a clear framework for researchers and drug development professionals to establish that the method is accurate, precise, and fit for its intended purpose in a regulated environment.

References

  • PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2020). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

Sources

Method

In vitro cell viability assay protocols for 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride

An Application Guide and Standardized Protocols for Evaluating the In Vitro Cytotoxicity of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride Introduction and Scientific Context 3-(2-Chloro-4-fluorophenyl)propan-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Standardized Protocols for Evaluating the In Vitro Cytotoxicity of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride

Introduction and Scientific Context

3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a small molecule whose biological activities and toxicological profile are not extensively characterized in public literature. As with any novel chemical entity intended for potential therapeutic or other biological applications, a foundational step in its preclinical evaluation is the assessment of its effect on cell viability. In vitro cytotoxicity assays serve as a critical primary screen to determine a compound's potential to induce cell death or inhibit cellular proliferation. These assays are fundamental in drug discovery for establishing initial dose-response relationships, identifying cytotoxic liabilities, and elucidating mechanisms of action.[1]

This document, prepared for researchers and drug development scientists, provides a comprehensive guide to establishing robust and reliable protocols for assessing the in vitro cytotoxicity of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride. We present two distinct, well-established methodologies that probe different aspects of cellular health: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies cell membrane integrity. By explaining the scientific principles behind each protocol and detailing the critical steps and controls, this guide ensures the generation of high-quality, reproducible data essential for informed decision-making in a research and development pipeline.

Core Principles of Cell Viability Assessment

Before proceeding to specific protocols, it is essential to understand the biological endpoints being measured. A cell's "viability" is a multifaceted concept that can be assessed through various cellular processes. The choice of assay is critical as different methods measure different hallmarks of cell health and death.[2]

  • Metabolic Activity Assays: These assays quantify the metabolic function of a cell population. The principle is that viable, healthy cells maintain a high rate of metabolic activity, particularly within the mitochondria. Tetrazolium salts, such as MTT, are reduced by cellular dehydrogenases in metabolically active cells to produce a colored formazan product, providing a quantitative readout of the viable cell population.[2][3]

  • Membrane Integrity Assays: The integrity of the plasma membrane is a fundamental characteristic of a live cell. When cells undergo necrosis or late-stage apoptosis, the membrane becomes compromised and loses its ability to act as a selective barrier. This leads to the release of intracellular components into the surrounding culture medium. Assays that measure the activity of stable cytosolic enzymes like Lactate Dehydrogenase (LDH) in the supernatant are direct indicators of cell lysis and membrane damage.[1][4][5]

Employing assays that measure at least two different endpoints provides a more comprehensive and validated assessment of a compound's cytotoxic potential.

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of a test compound is a multi-step process that requires careful planning and execution. The process begins with cell culture and culminates in data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis cell_culture 1. Cell Line Selection & Culture compound_prep 2. Compound Stock Preparation plate_seeding 3. Cell Seeding in Microplate treatment 4. Treatment with Test Compound plate_seeding->treatment incubation 5. Incubation Period (e.g., 24-72h) treatment->incubation assay_run 6. Perform Viability Assay (MTT or LDH) incubation->assay_run readout 7. Data Acquisition (Spectrophotometer) assay_run->readout analysis 8. Data Analysis (% Viability, IC50) readout->analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]

MTT_Principle cluster_cell Live Cell (Mitochondria) MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Solubilization Solubilization Buffer (e.g., SDS, DMSO) Formazan->Solubilization Dissolves Crystals Measurement Measure Absorbance @ ~570 nm Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Materials and Reagents
ReagentPreparation and Storage
3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C.
MTT Reagent Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[6] Filter-sterilize through a 0.2 µm filter. Store protected from light at 4°C.
Solubilization Solution 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl. Alternatively, use acidified isopropanol or DMSO.
Cell Culture Medium Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Phosphate-Buffered Saline (PBS) Sterile, pH 7.4.
Positive Control E.g., Doxorubicin or Staurosporine (10 mM stock in DMSO).
Cell Line E.g., HeLa, A549, HepG2, or a cell line relevant to the compound's intended target.
Step-by-Step Protocol
  • Cell Seeding:

    • Culture cells to ~80% confluency.[7]

    • Trypsinize and perform a cell count (e.g., using a hemocytometer and Trypan Blue).

    • Dilute cells to a final concentration of 5,000-10,000 cells/100 µL in a 96-well flat-bottom plate. The optimal seeding density should be determined empirically to ensure cells are in a logarithmic growth phase at the end of the incubation period.[8]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride stock solution in complete culture medium. A common starting range is 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Untreated Control: Cells in culture medium only.

      • Media Blank: Wells with culture medium but no cells, to measure background absorbance.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[9]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 100 µL of Solubilization Solution to each well.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]

Protocol 2: LDH Release Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.[4] The released LDH in the culture supernatant is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan product.[4][5] The amount of color formed is proportional to the number of lysed cells.[4]

Materials and Reagents
ReagentSource/Preparation
3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride As described in Protocol 1.
LDH Cytotoxicity Assay Kit Commercially available kits (e.g., from Thermo Fisher, Promega, Cayman Chemical) are highly recommended as they contain stabilized reagents.[4][5][10]
Lysis Buffer (10X) Typically provided in the kit. Used to create the "Maximum LDH Release" control.
Stop Solution Typically provided in the kit.
Cell Culture Medium As described in Protocol 1. Note: High levels of LDH in serum can cause background; using reduced-serum medium during the assay may be necessary.[5]
Cell Line As described in Protocol 1.
Step-by-Step Protocol
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

    • In addition to the controls listed previously, prepare wells for:

      • Spontaneous LDH Release: Untreated cells, to measure the baseline level of LDH release from normal culture.

      • Maximum LDH Release: Untreated cells that will be lysed with Lysis Buffer before the final step.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Inducing Maximum Release:

    • Approximately 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[4]

  • Sample Collection:

    • Centrifuge the 96-well plate at 250 x g for 4-5 minutes to pellet any detached cells.[5][10]

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.[5]

    • Incubate at room temperature for 30 minutes, protected from light.[4][5]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of Stop Solution to each well.[5]

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm within 1 hour.[4][5] Use a reference wavelength of 680 nm to subtract background.[5]

Data Analysis and Interpretation

Calculating Percent Viability / Cytotoxicity

For MTT Assay:

  • Subtract the average absorbance of the media blank from all other values.

  • Calculate the Percent Viability using the following formula:

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

For LDH Assay:

  • Subtract the average absorbance of the media blank from all other values.

  • Calculate Percent Cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit a biological process by 50%.[11][12]

  • Plot the percent viability (or percent inhibition, which is 100 - % Viability) on the y-axis against the log of the compound concentration on the x-axis.[12][13]

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.[12]

  • The IC₅₀ is the concentration that corresponds to 50% on the fitted curve.

  • Software such as GraphPad Prism is highly recommended for this analysis.[12][14]

References

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information. [Link]

  • 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) - INCHEM. International Programme on Chemical Safety. [Link]

  • 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. PharmaCompass. [Link]

  • 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122. PubChem. [Link]

  • Highlight report: Cell type selection for toxicity testing - PMC. (2018). National Center for Biotechnology Information. [Link]

  • What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure–Activity Relationships of 2-Amino Derivatives in the N-(6-Trifluoromethylpyridin-3-ylmethyl) C-Region | Journal of Medicinal Chemistry. (2012). ACS Publications. [Link]

  • 3-(2-chlorophenyl)propan-1-amine hydrochloride — Chemical Substance Information. Chemwatch. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. National Center for Biotechnology Information. [Link]

  • 2-(3-fluorophenyl)propan-1-amine hydrochloride — Chemical Substance Information. Chemwatch. [Link]

  • LDH cytotoxicity assay | Protocols.io. (2024). protocols.io. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]

  • Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. (2022). MDPI. [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025). BMG LABTECH. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. [Link]

  • Cell Viability, Proliferation and Cytotoxicity Assays. Tonbo Biosciences. [Link]

  • IC50 values by using GraphPad Prism ‪@MajidAli2020‬. (2022). YouTube. [Link]

  • How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. (2020). AIP Publishing. [Link]

  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride | CAS 1955554-65-0. American Elements. [Link]

  • How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results?. (2026). ResearchGate. [Link]

Sources

Application

Application Note: Elucidation of 1H and 13C NMR Spectral Data for 3-(2-Chloro-4-fluorophenyl)propan-1-amine Hydrochloride

Abstract This application note provides a detailed guide to the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, a compound of interest in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, a compound of interest in pharmaceutical research and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive prediction and interpretation based on established NMR principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the structural verification and analysis of this and related compounds.

Introduction

3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a substituted phenylpropylamine derivative. The precise characterization of such molecules is a critical step in the drug development pipeline, ensuring purity, confirming identity, and providing insights into the molecular structure that can influence pharmacological activity. NMR spectroscopy is an unparalleled tool for the non-destructive analysis of molecular structures in solution. This note details the expected ¹H and ¹³C NMR spectra, providing a foundational dataset for researchers working with this compound.

The predictions herein are derived from the analysis of substituent effects on the chemical shifts of the aromatic ring and the aliphatic chain, drawing comparisons with data for propylamine, 3-phenylpropylamine, and various chloro- and fluoro-substituted aromatic compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The anticipated NMR data for 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride are summarized below. These predictions are based on the additive effects of substituents on aromatic and aliphatic chemical shifts.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
H-67.55 - 7.65Doublet of doublets (dd)J(H,H) ≈ 8.8, J(H,F) ≈ 6.0The ortho-position to fluorine and meta to chlorine results in a downfield shift and complex splitting.
H-57.40 - 7.50Doublet of doublets (dd)J(H,H) ≈ 8.8, J(H,F) ≈ 2.5The ortho-position to both chlorine and the propyl chain.
H-37.20 - 7.30Triplet of doublets (td)J(H,F) ≈ 8.8, J(H,H) ≈ 2.5The meta-position to both substituents, showing a characteristic coupling to fluorine.
-CH₂- (α to NH₃⁺)2.95 - 3.05Triplet (t)J ≈ 7.6Deshielded by the adjacent positively charged amino group.
-CH₂- (α to Ar)2.75 - 2.85Triplet (t)J ≈ 7.6Deshielded by the aromatic ring.
-CH₂- (β to Ar, NH₃⁺)1.95 - 2.05Quintet (quint) or Multiplet (m)J ≈ 7.6Shows coupling to both adjacent methylene groups.
-NH₃⁺8.10 - 8.40Broad singlet (br s)-The protons of the ammonium group are acidic and may exchange with residual water, leading to a broad signal.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Assignment Predicted Chemical Shift (δ, ppm) Notes
C-4 (C-F)160.0 - 164.0 (d, ¹J(C,F) ≈ 245 Hz)The carbon directly attached to fluorine will show a large one-bond coupling constant.
C-2 (C-Cl)133.0 - 136.0 (d, ³J(C,F) ≈ 3-5 Hz)The carbon bearing the chlorine atom will be influenced by the fluorine three bonds away.
C-1 (C-propyl)137.0 - 140.0 (d, ³J(C,F) ≈ 3-5 Hz)The ipso-carbon attached to the propyl chain.
C-6130.0 - 132.0 (d, ²J(C,F) ≈ 20-25 Hz)Significant two-bond coupling to fluorine.
C-5128.0 - 130.0 (d, ⁴J(C,F) ≈ 1-3 Hz)Smaller four-bond coupling to fluorine.
C-3116.0 - 118.0 (d, ²J(C,F) ≈ 20-25 Hz)Significant two-bond coupling to fluorine.
-CH₂- (α to NH₃⁺)38.0 - 41.0
-CH₂- (α to Ar)30.0 - 33.0
-CH₂- (β to Ar, NH₃⁺)28.0 - 31.0

Experimental Protocols

The following section details the recommended protocols for the preparation of an NMR sample of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride and the acquisition of high-quality NMR data.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][2][3]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for hydrochloride salts due to its high polarity, which aids in dissolution.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is recommended.[4] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is preferable.[1]

  • Procedure: a. Weigh the desired amount of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride directly into a clean, dry vial. b. Add the appropriate volume of DMSO-d₆. c. Gently vortex or sonicate the vial until the sample is fully dissolved. Ensure the solution is homogeneous and free of particulate matter.[2] d. Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. e. Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm (centered around 6 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 240 ppm (centered around 120 ppm).

Data Processing
  • Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phasing: Manually phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Structural Interpretation and Rationale

The predicted chemical shifts and coupling patterns are based on fundamental principles of NMR spectroscopy.

¹H NMR Interpretation
  • Aromatic Region (7.20 - 7.65 ppm): The three protons on the phenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The electron-withdrawing effects of the chlorine and fluorine atoms will deshield these protons, shifting them downfield.

  • Aliphatic Chain (1.95 - 3.05 ppm): The propyl chain protons will appear as distinct multiplets. The methylene group adjacent to the positively charged nitrogen (-CH₂-NH₃⁺) is expected to be the most downfield of the aliphatic signals. The central methylene group will show a more complex splitting pattern due to coupling with the two adjacent methylene groups.

  • Ammonium Protons (8.10 - 8.40 ppm): The protons of the hydrochloride salt's ammonium group are expected to be significantly downfield and will likely appear as a broad singlet due to rapid exchange with any residual water in the solvent and quadrupolar broadening from the nitrogen atom.

¹³C NMR Interpretation
  • Aromatic Region (116.0 - 164.0 ppm): The six aromatic carbons will give rise to six distinct signals due to the lack of symmetry. The carbon directly bonded to the highly electronegative fluorine atom will be the most downfield and will exhibit a large one-bond C-F coupling constant (¹J(C,F)). The other aromatic carbons will show smaller two-, three-, and four-bond couplings to the fluorine atom.

  • Aliphatic Region (28.0 - 41.0 ppm): The three aliphatic carbons will appear in the upfield region of the spectrum. The carbon atom attached to the nitrogen will be the most downfield of the three due to the inductive effect of the nitrogen atom.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

molecular_structure cluster_phenyl 2-Chloro-4-fluorophenyl Group cluster_propylamine Propan-1-amine Hydrochloride Chain C1 C1 C2 C2-Cl C1->C2 C_alpha_ar CH₂ (α to Ar) C1->C_alpha_ar bond C3 C3 C2->C3 C4 C4-F C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C_beta CH₂ (β) C_alpha_ar->C_beta C_alpha_N CH₂ (α to N) C_beta->C_alpha_N N NH₃⁺Cl⁻ C_alpha_N->N

Caption: Molecular structure of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Experiment transfer->h1_nmr c13_nmr ¹³C NMR Experiment transfer->c13_nmr process FT, Phasing, Baseline Correction h1_nmr->process c13_nmr->process reference Reference to Solvent process->reference assign Assign Peaks reference->assign interpret Interpret Structure assign->interpret

Sources

Method

Application Notes and Protocols for the Scale-Up Production of 3-(2-Chloro-4-fluorophenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a key chemical intermediate with significant potential in the development of novel p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a key chemical intermediate with significant potential in the development of novel pharmaceutical agents. Its specific substitution pattern on the phenyl ring makes it a valuable building block for accessing a diverse range of molecular architectures. The efficient and scalable synthesis of this compound is therefore of considerable interest to the drug development community.

This document provides a comprehensive guide to the scale-up production of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride. It outlines a robust synthetic strategy, provides detailed experimental protocols, and discusses critical parameters for successful scale-up, purification, and analysis. The information presented herein is intended to equip researchers and process chemists with the necessary knowledge to produce this important intermediate with high purity and yield.

Synthetic Strategy: A Two-Step Approach from 2-Chloro-4-fluorobenzaldehyde

The most logical and industrially viable synthetic route to 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride commences with the readily available starting material, 2-chloro-4-fluorobenzaldehyde. The synthesis proceeds through a two-step sequence:

  • Wittig-type Reaction: A Wittig reaction or a Horner-Wadsworth-Emmons (HWE) reaction is employed to introduce a two-carbon nitrile-containing chain to the aldehyde, forming 3-(2-chloro-4-fluorophenyl)acrylonitrile. This reaction is highly efficient and provides good control over the formation of the carbon-carbon double bond.

  • Catalytic Hydrogenation: The resulting unsaturated nitrile is then subjected to catalytic hydrogenation. This single, highly effective step simultaneously reduces both the carbon-carbon double bond and the nitrile group to yield the desired saturated primary amine, 3-(2-chloro-4-fluorophenyl)propan-1-amine. The reaction is typically carried out using a palladium on carbon (Pd/C) or Raney Nickel catalyst under a hydrogen atmosphere. The final hydrochloride salt is then prepared by treating the free amine with hydrochloric acid.

This synthetic approach is advantageous for scale-up due to the use of well-established and scalable reactions, commercially available starting materials, and the potential for high overall yields.

Diagram of the Synthetic Pathway:

Synthetic_Pathway start 2-Chloro-4-fluorobenzaldehyde intermediate 3-(2-Chloro-4-fluorophenyl)acrylonitrile start->intermediate Wittig/HWE Reaction (e.g., (CNCH2)P(O)(OEt)2, NaH) product_amine 3-(2-Chloro-4-fluorophenyl)propan-1-amine intermediate->product_amine Catalytic Hydrogenation (H2, Pd/C or Raney Ni) final_product 3-(2-Chloro-4-fluorophenyl)propan-1-amine HCl product_amine->final_product Salt Formation (HCl)

Caption: Synthetic route to 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(2-Chloro-4-fluorophenyl)acrylonitrile

This protocol details a Horner-Wadsworth-Emmons reaction, which is often preferred for its ease of purification, as the phosphate byproduct is water-soluble.

Materials:

  • 2-Chloro-4-fluorobenzaldehyde

  • Diethyl (cyanomethyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet

  • Addition funnel

  • Cooling system

Procedure:

  • Reactor Setup: The reactor is dried and purged with nitrogen. Anhydrous THF is charged to the reactor.

  • Base Addition: Sodium hydride is carefully added to the THF under a nitrogen blanket. The slurry is cooled to 0-5 °C.

  • Ylide Formation: Diethyl (cyanomethyl)phosphonate is added dropwise to the sodium hydride suspension via the addition funnel, maintaining the temperature below 10 °C. The mixture is stirred at 0-5 °C for 1 hour to ensure complete ylide formation.

  • Aldehyde Addition: A solution of 2-chloro-4-fluorobenzaldehyde in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield the crude 3-(2-chloro-4-fluorophenyl)acrylonitrile. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine Hydrochloride

This protocol describes the catalytic hydrogenation of the unsaturated nitrile to the saturated primary amine, followed by salt formation.

Materials:

  • 3-(2-Chloro-4-fluorophenyl)acrylonitrile

  • Palladium on carbon (10% Pd/C, 50% wet) or Raney Nickel

  • Methanol or Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Glass reactor for salt formation and crystallization

Procedure:

  • Reactor Charging: The hydrogenation reactor is charged with a solution of 3-(2-chloro-4-fluorophenyl)acrylonitrile in methanol or ethanol. The catalyst (Pd/C or Raney Nickel) is carefully added under a nitrogen atmosphere.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (30-40 °C) until hydrogen uptake ceases. The reaction progress should be monitored by HPLC or GC to confirm the disappearance of the starting material and intermediates.

  • Catalyst Removal: After the reaction is complete, the reactor is depressurized and purged with nitrogen. The catalyst is carefully filtered off. Caution: Palladium on carbon and Raney Nickel can be pyrophoric and should be handled with care, keeping the filter cake wet.

  • Salt Formation: The filtrate containing the free amine is transferred to a clean reactor and cooled in an ice bath. Concentrated hydrochloric acid is added dropwise with stirring until the pH is acidic (pH 1-2).

  • Crystallization: The hydrochloride salt will typically precipitate from the solution. The slurry is stirred at 0-5 °C for 1-2 hours to ensure complete crystallization. An anti-solvent such as diethyl ether or MTBE may be added to enhance precipitation.

  • Isolation and Drying: The solid product is collected by filtration, washed with cold diethyl ether or MTBE, and dried under vacuum to yield 3-(2-chloro-4-fluorophenyl)propan-1-amine hydrochloride as a crystalline solid.

Scale-Up Production Parameters

Scaling up the synthesis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride requires careful consideration of several key parameters to ensure safety, efficiency, and product quality.

Parameter Laboratory Scale (1-10 g) Pilot/Production Scale (1-10 kg) Key Considerations for Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactorEnsure adequate heat transfer and mixing. Material compatibility is crucial.
Reagent Addition Manual additionControlled addition via pumpsPrecise control of addition rates is critical for managing exotherms, especially during ylide formation and quenching.
Temperature Control Ice bathChiller/heating unit connected to reactor jacketMaintain tight temperature control to minimize side reactions and ensure safety.
Mixing Magnetic stirrerOverhead mechanical stirrerEfficient mixing is essential for mass and heat transfer, particularly in heterogeneous reactions like catalytic hydrogenation.
Hydrogenation Pressure 1-3 atm (balloon)50-150 psi (pressure reactor)Higher pressure can increase reaction rate but also poses greater safety risks. Ensure the reactor is appropriately rated.
Catalyst Handling Open to air (briefly)Inert atmosphere transferPyrophoric catalysts must be handled under a nitrogen or argon blanket to prevent fires.
Work-up and Extraction Separatory funnelReactor-based extraction and phase separationScale-up requires careful consideration of phase separation times and potential for emulsion formation.
Crystallization Beaker with slow coolingControlled cooling in a crystallizerControlled cooling profiles are essential for achieving desired crystal size distribution and purity.
Drying Vacuum desiccatorVacuum oven or filter-dryerEnsure efficient solvent removal without product degradation.

Process Safety Considerations:

  • Exothermicity: Both the formation of the ylide in Step 1 and the catalytic hydrogenation in Step 2 are exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous temperature increase. Careful control of reagent addition rates and efficient cooling are paramount.

  • Hydrogen Safety: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation step must be conducted in a well-ventilated area with appropriate safety measures, including the use of intrinsically safe equipment and proper grounding to prevent static discharge.

  • Catalyst Handling: As mentioned, hydrogenation catalysts can be pyrophoric. Procedures for safe handling, including transfer under an inert atmosphere and proper quenching of spent catalyst, must be strictly followed.

  • Reagent Hazards: Sodium hydride is a highly reactive and flammable solid. Hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE) must be worn at all times.

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets the required quality specifications.

Analytical Technique Purpose Typical Conditions
HPLC (High-Performance Liquid Chromatography) - Reaction monitoring- Purity determination- Impurity profilingColumn: C18 reverse-phaseMobile Phase: Acetonitrile/water gradient with a buffer (e.g., phosphate or acetate)Detection: UV at a suitable wavelength (e.g., 220 nm)
GC (Gas Chromatography) - Analysis of volatile impurities- Can be used for reaction monitoring if the compounds are thermally stableColumn: Capillary column with a suitable stationary phase (e.g., DB-5)Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS)
¹H and ¹³C NMR (Nuclear Magnetic Resonance) - Structural confirmation of intermediates and final product-
MS (Mass Spectrometry) - Molecular weight confirmation-
FT-IR (Fourier-Transform Infrared Spectroscopy) - Functional group analysis-
Karl Fischer Titration - Determination of water content in the final product-

Workflow for Analytical Quality Control:

Analytical_Workflow raw_materials Raw Material QC (Purity, Identity) in_process In-Process Control (IPC) (Reaction Completion, Impurity Formation) raw_materials->in_process intermediate_qc Intermediate QC (Purity, Identity) in_process->intermediate_qc final_product_qc Final Product QC (Purity, Identity, Impurity Profile, Residual Solvents, Water Content) intermediate_qc->final_product_qc release Product Release final_product_qc->release

Caption: A typical workflow for analytical quality control during production.

Conclusion

The two-step synthesis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride from 2-chloro-4-fluorobenzaldehyde represents a practical and scalable route to this valuable intermediate. By carefully controlling key process parameters, implementing robust safety protocols, and utilizing appropriate analytical methods, researchers and drug development professionals can confidently produce this compound with the high quality required for pharmaceutical applications. The detailed protocols and scale-up considerations provided in this document serve as a solid foundation for the successful implementation of this synthesis on a larger scale.

References

  • Maryanoff, C. A.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphonate Carbanions. Chem. Rev.1989 , 89 (4), 863–927. [Link]

  • Rylander, P. N. Catalytic Hydrogenation in Organic Syntheses; Academic Press, 1979.
  • Breit, B.; Seiche, W.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.
  • International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

Application

Application Note: Elucidating the Fragmentation Patterns of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride by LC-MS/MS

Abstract This technical guide provides a detailed protocol and theoretical framework for the analysis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol and theoretical framework for the analysis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In the absence of direct experimental spectra in publicly available literature, this note synthesizes established principles of mass spectrometry to propose the expected fragmentation patterns under Collision-Induced Dissociation (CID). We will explore the influence of the chloro, fluoro, and primary amine functionalities on the fragmentation pathways. This document serves as a comprehensive resource for method development, compound identification, and structural elucidation for this and structurally related halogenated phenylalkylamines.

Introduction: The Analytical Challenge

3-(2-Chloro-4-fluorophenyl)propan-1-amine is a substituted phenylalkylamine, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis.[1] Its structure, featuring a halogenated aromatic ring and a flexible propyl-amine chain, presents a unique analytical challenge. Accurate identification and quantification are critical for quality control, impurity profiling, and metabolic studies.[2][3] LC-MS/MS stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4][5]

This guide is designed to provide both a practical, step-by-step protocol for LC-MS/MS analysis and a deep dive into the chemical principles governing the molecule's behavior in the mass spectrometer. By understanding the "why" behind the fragmentation, researchers can develop robust and reliable analytical methods.

Proposed LC-MS/MS Experimental Protocol

The following protocol is designed to achieve sensitive and reproducible analysis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride. The choices of columns, mobile phases, and mass spectrometer settings are grounded in best practices for the analysis of polar, amine-containing small molecules.[6][7]

Sample and Standard Preparation

Rationale: Proper sample preparation is paramount to prevent matrix effects and ensure accurate quantification. A simple "dilute-and-shoot" approach is often sufficient for soluble standards, but more complex matrices may require protein precipitation or solid-phase extraction.

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (for complex matrices like plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean vial for injection.

Liquid Chromatography (LC) Parameters

Rationale: A C18 stationary phase is chosen for its versatility in reversed-phase chromatography. The gradient elution with a formic acid modifier ensures good peak shape and promotes protonation of the analyte for positive ion mode ESI.[8]

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters

Rationale: Positive mode Electrospray Ionization (ESI) is selected due to the basic nature of the primary amine, which is readily protonated.[9] The parameters below are typical starting points for a triple quadrupole or Q-TOF instrument and should be optimized for the specific instrument in use.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Mode Product Ion Scan (for fragmentation pattern) & MRM (for quantification)

Predicted Fragmentation Pathways

Under positive ESI conditions, 3-(2-Chloro-4-fluorophenyl)propan-1-amine will be observed as its protonated molecular ion, [M+H]⁺. The exact mass of the free base is 203.0721 g/mol , so the protonated precursor ion will have an m/z of approximately 204.0799. The fragmentation of this precursor ion via Collision-Induced Dissociation (CID) is predicted to be driven by the charge localization on the amine nitrogen and the stability of the resulting fragments.[10][11]

Primary Fragmentation Mechanisms

The primary amine is the most basic site and will be the initial site of protonation.[11] The energy introduced during CID will induce fragmentation through several key pathways common to alkyl amines and phenethylamines.[9][12][13]

  • Alpha-Cleavage (α-cleavage): This involves the cleavage of the C-C bond adjacent to the nitrogen. For primary amines, this typically results in the loss of ammonia (NH₃).

  • Benzylic Cleavage: Cleavage of the bond between the propyl chain and the aromatic ring is a highly favorable pathway due to the formation of a stable benzylic carbocation.[4]

  • Neutral Loss of Halogens: While the C-F bond is very strong, the C-Cl bond is weaker and loss of a chlorine radical or HCl can occur.[14]

The following diagram illustrates the proposed initial steps in the fragmentation workflow.

G cluster_ionization Ionization cluster_fragmentation Collision-Induced Dissociation (CID) Analyte 3-(2-Chloro-4-fluorophenyl) propan-1-amine Precursor [M+H]⁺ m/z ~204.08 Analyte->Precursor ESI+ Precursor_CID [M+H]⁺ m/z ~204.08 Frag1 Fragment Ion 1 Precursor_CID->Frag1 Pathway A Frag2 Fragment Ion 2 Precursor_CID->Frag2 Pathway B Frag3 Fragment Ion 3 Precursor_CID->Frag3 Pathway C

Caption: Initial ionization and fragmentation workflow.

Proposed Major Fragment Ions

Based on the principles outlined above, we can predict the major fragment ions that would be observed in the MS/MS spectrum.

Proposed m/zProposed Fragment IonNeutral LossProposed Fragmentation Pathway
204.08 [C₉H₁₂ClFNH]⁺ -Precursor Ion
187.05[C₉H₁₁ClN]⁺NH₃α-cleavage with loss of ammonia.[9]
143.04[C₇H₅ClF]⁺C₂H₆NBenzylic cleavage with loss of the ethylamine radical.[4]
125.03[C₇H₅F]⁺C₂H₆NClBenzylic cleavage with additional loss of Chlorine.
30.03[CH₄N]⁺C₈H₈ClFCleavage of the Cα-Cβ bond, forming a stable iminium ion.[9]
Detailed Fragmentation Pathway Diagram

The interplay of these fragmentation pathways can be visualized as follows. The precursor ion at m/z 204 undergoes competitive fragmentation to yield characteristic product ions.

fragmentation_pathway cluster_path_A Benzylic Cleavage cluster_path_B α-Cleavage cluster_path_C Iminium Ion Formation precursor [M+H]⁺ m/z 204.08 frag_A Benzylic Cation m/z 143.04 precursor:f1->frag_A:f0 - C₂H₆N• frag_B Loss of NH₃ m/z 187.05 precursor:f1->frag_B:f0 - NH₃ frag_C Iminium Ion m/z 30.03 precursor:f1->frag_C:f0 - C₈H₈ClF• frag_A1 Loss of Cl m/z 108.05 frag_A:f1->frag_A1:f0 - Cl•

Caption: Proposed fragmentation pathways of protonated 3-(2-Chloro-4-fluorophenyl)propan-1-amine.

Self-Validating System and Trustworthiness

The protocols and predictions outlined in this document are designed to be a self-validating system.

  • Chromatographic Consistency: The retention time of the analyte should be consistent across multiple injections under the specified LC conditions.

  • Isotopic Pattern: The precursor ion and any chlorine-containing fragments (e.g., m/z 143.04) must exhibit the characteristic 3:1 isotopic pattern for ³⁵Cl and ³⁷Cl. This provides a high degree of confidence in the elemental composition of the ion.[14]

  • Fragmentation Reproducibility: The relative intensities of the fragment ions should be reproducible at a given collision energy. This "fingerprint" is characteristic of the molecule's structure.

By systematically applying this protocol, a researcher can confidently identify 3-(2-Chloro-4-fluorophenyl)propan-1-amine and differentiate it from its isomers. For instance, positional isomers would likely exhibit different relative abundances of fragment ions due to steric and electronic effects influencing bond cleavages.[15]

Conclusion

This application note provides a robust framework for the LC-MS/MS analysis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride. By combining a detailed experimental protocol with a theoretically grounded prediction of its fragmentation patterns, this guide empowers researchers to develop and validate their own analytical methods. The principles of α-cleavage, benzylic cleavage, and the influence of halogen atoms are key to understanding and predicting the mass spectra of this and related compounds, ensuring confident structural elucidation and accurate quantification in complex analytical workflows.

References

  • BenchChem. (2025). Spectroscopic Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Technical Guide.
  • BenchChem. (2025). Spectroscopic Profile of 3-(3-Chloro-4-fluorophenyl)propanal: A Technical Guide.
  • Klein, L. M., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(3). [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PMC. [Link]

  • Gowda, G. N., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Semantic Scholar. [Link]

  • Ren, Y., et al. (2018). Simultaneous Determination of Chlorogenic Acid Isomers and Metabolites in Rat Plasma Using LC-MS/MS and Its Application to A Pharmacokinetic Study. MDPI. [Link]

  • Oskueyan, G., et al. (2015). Synthesis and mesomorphic properties fluoro- and chloro - Substituted isothiocyanatotolanes. ResearchGate. [Link]

  • Lamboley, C., & Berkland, H. (n.d.). Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites in Whole Blood. Restek. [Link]

  • Maduray, K., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. [Link]

  • Lin, H.-R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • NIST. (n.d.). 3-Chloro-4-fluoroacetophenone. Retrieved from NIST WebBook. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from LCGC International. [Link]

  • Oskueyan, G., et al. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),... ResearchGate. [Link]

  • LCGC International. (2026). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Retrieved from Chromatography Online. [Link]

  • Tian, Z., et al. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine. Semantic Scholar. [Link]

  • BenchChem. (2025). Spectroscopic Analysis and Structural Confirmation of 3-(3-Chloro-4-fluorophenyl)propanal: A Comparative Guide.
  • PubChem. (n.d.). 2-Chloro-4-fluorobenzotrichloride. Retrieved from PubChem. [Link]

  • Lee, J., et al. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing 3-(2-Chloro-4-fluorophenyl)propan-1-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride. This building block presents unique chemoselectivity challenges, primarily due to the lability of the 2-chloro substituent and the tendency of intermediate nitriles to dimerize during reduction.

This guide moves beyond basic recipes, focusing on the mechanistic causality behind each protocol to ensure your workflows are robust, scalable, and self-validating.

Process Overview & Mechanistic Pathway

The most scalable route to this target avoids expensive organometallic cross-couplings, utilizing a three-stage approach: a Knoevenagel-Doebner condensation, a tandem selective reduction, and anhydrous salt formation.

SynthesisRoute A 2-Chloro-4-fluorobenzaldehyde + Cyanoacetic acid B (E)-3-(2-Chloro-4-fluorophenyl) acrylonitrile A->B Knoevenagel-Doebner (Pyridine/Piperidine) C 3-(2-Chloro-4-fluorophenyl) propanenitrile B->C Selective Reduction (NaBH4 / NiCl2) D 3-(2-Chloro-4-fluorophenyl) propan-1-amine C->D Nitrile Reduction (Raney Ni, H2, NH3) E Target Compound (HCl Salt) D->E Salt Formation (HCl in Dioxane)

Figure 1: Optimized synthetic pathway for 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride.

Yield Optimization & Quantitative Benchmarks

The choice of reduction conditions dictates the overall yield. The table below summarizes the quantitative impact of various reduction strategies on the nitrile intermediate.

Reduction MethodAdditive / ModifierPrimary Amine Yield (%)Dehalogenated Byproduct (%)Secondary Amine Byproduct (%)
H₂, 10% Pd/CNone15%65% 15%
H₂, Raney NickelNone45%< 2%48%
H₂, Raney NickelNH₃ (excess)88% < 2%5%
NaBH₄/NiCl₂ then BH₃·THFNone82%< 1%8%

Troubleshooting & FAQs

Q: Why am I observing significant hydrodechlorination (loss of the 2-chloro substituent) during the reduction steps? A: Palladium on carbon (Pd/C) is highly active for oxidative addition into aryl-chlorine bonds, especially under a hydrogen atmosphere. While the 4-fluoro group is generally stable, the 2-chloro group is highly susceptible to hydrogenolysis. To prevent this, switch from Pd/C to a milder catalyst such as Raney Nickel, or use Platinum on Carbon (Pt/C) doped with a sulfide poison. Alternatively, decouple the reductions: use NaBH₄/NiCl₂ for the alkene, followed by Borane-THF (BH₃·THF) for the nitrile.

Q: My nitrile reduction yields a complex mixture of primary, secondary, and tertiary amines. How do I maximize the primary amine yield? A: This is a classic issue in amine synthesis. During the catalytic hydrogenation of nitriles, the intermediate imine is highly electrophilic. The newly formed primary amine can attack this imine instead of hydrogen, leading to a dimerized secondary amine (or even a tertiary amine) [[1]](). To suppress this side reaction, conduct the hydrogenation in a solvent saturated with anhydrous ammonia (e.g., 7M NH₃ in MeOH). The massive excess of ammonia shifts the equilibrium, effectively trapping the reactive imine intermediate and ensuring it reduces exclusively to the primary amine.

Q: The Knoevenagel condensation with cyanoacetic acid is stalling at the intermediate α -cyanocinnamic acid. How do I force decarboxylation? A: As detailed in standard syntheses of substituted cyanocinnamic acids, using mild catalysts like ammonium acetate in toluene often isolates the carboxylic acid 2. To drive the decarboxylation to the cinnamonitrile, you must utilize the Doebner modification. Switch your solvent to a pyridine/toluene mixture and use piperidine as the catalyst. The basicity of pyridine stabilizes the transition state for CO₂ extrusion. Ensure you are refluxing (110°C+) with a Dean-Stark trap to continuously remove water.

Q: The final hydrochloride salt is forming a sticky oil instead of a crystalline solid. What is going wrong? A: Amine hydrochlorides are highly prone to "oiling out" if there is residual water in the solvent or if the crystallization kinetics are too fast (supersaturation). Ensure the free base is rigorously dried (e.g., via azeotropic distillation with toluene) before salt formation. Use anhydrous HCl (e.g., 4M in 1,4-dioxane) and an anhydrous solvent system like dry diethyl ether.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-line validation criteria are met.

Step 1: Synthesis of (E)-3-(2-Chloro-4-fluorophenyl)acrylonitrile
  • Reaction: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 2-chloro-4-fluorobenzaldehyde (1.0 eq, 100 mmol) and cyanoacetic acid (1.2 eq, 120 mmol) in 150 mL of toluene. Add pyridine (20 mL) and piperidine (0.1 eq, 10 mmol).

  • Execution: Reflux the mixture at 115°C for 6 hours until water ceases to collect in the trap.

  • Workup: Cool to room temperature, wash with 1M HCl (3 x 50 mL) to remove amines, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation: Analyze via IR spectroscopy. The presence of a sharp, strong peak at ~2220 cm⁻¹ confirms the nitrile. Disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) indicates completion.

Step 2: Synthesis of 3-(2-Chloro-4-fluorophenyl)propanenitrile
  • Reaction: Dissolve the alkene from Step 1 (1.0 eq) in 200 mL of a 1:1 mixture of THF and absolute ethanol. Add NiCl₂·6H₂O (0.1 eq).

  • Execution: Cool the flask to 0°C. Carefully add NaBH₄ (2.0 eq) in small portions over 30 minutes to manage hydrogen evolution. Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 100 mL). Dry and concentrate.

  • Validation: Analyze via ¹H NMR. The disappearance of the vinylic protons (typically doublets at 6.5–7.5 ppm) and the appearance of two aliphatic multiplets between 2.6–3.0 ppm validates the selective reduction of the double bond.

Step 3: Synthesis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine (Free Base)
  • Reaction: Transfer the saturated nitrile to a high-pressure autoclave. Add 100 mL of 7M NH₃ in Methanol. Add Raney Nickel slurry (20% w/w relative to the substrate).

  • Execution: Pressurize the vessel with H₂ gas to 50 psi. Heat to 50°C and stir vigorously for 12 hours.

  • Workup: Safety note: Raney Ni is pyrophoric. Filter the mixture carefully through a pad of Celite under a nitrogen blanket. Wash the pad with methanol. Concentrate the filtrate to yield the crude free base.

  • Validation: Mass Spectrometry (ESI+) must show the [M+H]⁺ ion at m/z 188.0. Absence of m/z 359 (the secondary amine dimer) confirms the efficacy of the ammonia additive.

Step 4: Hydrochloride Salt Formation
  • Reaction: Dissolve the crude free base in 100 mL of anhydrous diethyl ether.

  • Execution: Cool to 0°C in an ice bath. Dropwise, add 4M HCl in 1,4-dioxane (1.1 eq) under vigorous stirring. A white precipitate should form immediately. Stir for an additional 30 minutes.

  • Workup: Filter the precipitate via vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether (2 x 20 mL). Dry the solid in a vacuum oven at 40°C for 12 hours.

  • Validation: Determine the melting point. A sharp melting point range (< 2°C variance) validates high crystalline purity.

References

  • 24.
  • Source: Proceedings of the National Academy of Sciences (PNAS)

Sources

Optimization

Troubleshooting solubility issues of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride in aqueous media

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the solubility challenges of 3-(2-Chloro-4-fluorophenyl)propan...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the solubility challenges of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride in aqueous media. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with a deep, mechanistic understanding of why they work, ensuring your experimental success.

The Challenge: Understanding Amine Hydrochloride Solubility

3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is an amine salt. The hydrochloride salt form is intentionally chosen to enhance aqueous solubility compared to its "free base" form.[1] However, this solubility is not absolute and is critically dependent on the pH of the aqueous medium. Many reported issues stem from a misunderstanding of the compound's acid-base chemistry.

The primary amine group on the molecule can be protonated (R-NH₃⁺) or deprotonated (R-NH₂). The hydrochloride salt exists as the protonated, charged species, which is polar and thus more soluble in polar solvents like water. The deprotonated free base is significantly less polar and has much lower aqueous solubility. The equilibrium between these two forms is governed by the solution's pH.

This guide is structured as a series of questions you might have during your workflow, leading you from foundational issues to more advanced formulation strategies.

Q1: I'm trying to dissolve the compound in pure water or a standard neutral buffer (like PBS, pH 7.4), but it's not dissolving completely or is forming a cloudy suspension. Why is this happening?

A1: This is the most common issue encountered and is directly related to the compound's pH-dependent solubility.[2] 3-(2-Chloro-4-fluorophenyl)propan-1-amine is a weak base. While its hydrochloride salt form is provided to aid dissolution, dissolving it in a neutral or alkaline solution (pH ≥ 7) shifts the equilibrium from the soluble, protonated form (R-NH₃⁺) to the poorly soluble, neutral free base form (R-NH₂).[3] This causes the compound to precipitate out of solution. Standard Phosphate-Buffered Saline (PBS) at pH 7.4 is often problematic for this reason.[2]

The Chemistry at Play: pH-Dependent Equilibrium

The solubility of a weakly basic drug like this one increases dramatically in acidic conditions.[][5]

G cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Neutral/Basic Environment) Soluble Protonated Form (R-NH₃⁺Cl⁻) HIGHLY SOLUBLE Insoluble Free Base Form (R-NH₂) POORLY SOLUBLE Soluble->Insoluble Add Base (e.g., OH⁻) (pH increases) Insoluble->Soluble Add Acid (e.g., H⁺) (pH decreases)

Caption: pH-dependent equilibrium of the amine salt.

Q2: How can I effectively dissolve the compound for my experiment?

A2: The primary and most effective strategy is to control the pH of your aqueous medium. Lowering the pH is key.

Strategy 1: pH Adjustment

By preparing a buffer with a more acidic pH (e.g., pH 4.0-6.0), you can ensure the compound remains in its protonated, soluble form.[2] This is a simple and highly effective technique for many applications.[]

  • Select a Buffer System: Choose a buffer system appropriate for your desired pH range (e.g., acetate buffer for pH 4-5.6, citrate buffer for pH 3-6.2).

  • Prepare Buffer: Prepare the chosen buffer at the desired molarity (e.g., 10-50 mM).

  • Adjust pH: While monitoring with a calibrated pH meter, slowly add a strong acid (e.g., 1 M HCl) dropwise to the buffer solution until you reach the target pH (e.g., pH 5.0).

  • Dissolve Compound: Weigh the required amount of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride and add it to the pH-adjusted buffer.

  • Facilitate Dissolution: Stir or vortex the solution. Gentle warming (to 37°C) or brief sonication can be used to expedite dissolution if needed, but always check for compound stability under these conditions.[6]

Q3: My experimental system (e.g., a cell-based assay) is sensitive to pH and must be kept at a neutral pH. What are my options?

A3: This is a common constraint, especially in biological research. If altering the bulk media pH is not an option, you must turn to alternative formulation strategies. The standard approach is to first dissolve the compound in a concentrated stock solution using a non-aqueous solvent and then perform a careful dilution into your neutral aqueous medium.

Strategy 2: Use of Co-solvents (Stock Solution Preparation)

More than 40% of new chemical entities are poorly soluble in water, making co-solvent use a widespread and necessary technique in drug development.[] Co-solvents are water-miscible organic solvents that can dissolve hydrophobic compounds.[7]

  • DMSO (Dimethyl sulfoxide): A powerful and widely used solvent.[]

  • Ethanol: A common, less toxic option.[]

  • PEG 400 (Polyethylene glycol 400): Often used in pharmaceutical formulations.[8][9]

  • Propylene glycol: Another common choice in drug delivery.[][7]

  • Prepare Concentrated Stock: Weigh an accurate amount of the compound (e.g., 10 mg). Calculate the volume of high-purity, anhydrous DMSO needed to achieve a high concentration (e.g., 10-50 mM). Add the DMSO to the compound.

  • Ensure Complete Dissolution: Vortex vigorously for 1-2 minutes. If necessary, use a brief sonication in a water bath to ensure all solid material has dissolved.[6]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

  • Dilution into Aqueous Media: This is a critical step to avoid precipitation.

    • Do not add the aqueous buffer directly to your small volume of DMSO stock.

    • Instead , add the small volume of DMSO stock to the larger volume of pre-warmed (if appropriate) aqueous buffer while vortexing or mixing vigorously.[6] This rapid dispersion helps prevent the compound from crashing out.

    • Crucially, ensure the final concentration of the organic solvent is low (typically <1%, ideally ≤0.1%) and consistent across all experimental conditions, including vehicle controls. [6]

Q4: I followed the stock solution protocol, but my compound still precipitates upon dilution, or I'm seeing high variability in my assay results. What's going wrong?

A4: This indicates that even with rapid dilution, the compound is exceeding its solubility limit in the final aqueous medium. High variability in bioassays is a classic sign of poor solubility and compound aggregation.[6]

Troubleshooting Workflow

This workflow provides a systematic approach to resolving persistent solubility issues.

Caption: Troubleshooting workflow for persistent solubility issues.

Strategy 3: Advanced Formulation Approaches (Use of Excipients)

If pH adjustment and simple co-solvency are insufficient, especially in later-stage development, the use of pharmaceutical excipients can be explored. Excipients are substances that can enhance the stability, solubility, and bioavailability of a drug.[10][11]

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solution.[12] Poorly soluble drugs can be encapsulated within these micelles, increasing their apparent solubility. Examples include Polysorbates (Tween® series) and Polyoxyl castor oils (Cremophor®).

  • Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing solubility.[13]

The selection and use of these excipients require careful consideration of the specific drug properties and the intended application, often necessitating specialized formulation expertise.[14][15]

Summary of Key Parameters

The following table summarizes the troubleshooting strategies and their applicability.

Strategy Underlying Principle Best For Key Considerations
pH Adjustment Increase the fraction of the soluble, protonated (R-NH₃⁺) form of the amine.[][5]Initial dissolution, in vitro assays tolerant to acidic pH.Final pH must be sufficiently acidic. Potential for precipitation if pH shifts.
Co-solvents Reduce the polarity of the bulk solvent, increasing the solubility of non-polar molecules.[][8]pH-sensitive systems (e.g., cell culture), preparing concentrated stock solutions.Final co-solvent concentration must be low and non-toxic to the system.[6]
Excipients Micellar encapsulation (surfactants) or inclusion complexation (cyclodextrins).[12][13][16]Advanced formulation for preclinical and clinical studies; overcoming significant solubility hurdles.Requires specialized knowledge; potential for excipient-drug interactions or biological effects.
Particle Size Reduction Increase the surface area-to-volume ratio, which enhances the dissolution rate.[17][18]Solid dosage form development; improving dissolution kinetics.A highly technical process (micronization/nanonization) requiring specialized equipment.

References

  • Vertex AI Search, 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride | CAS 1306604-78-3.
  • BOC Sciences, pH Adjustment and Co-Solvent Optimization.
  • Sigma-Aldrich, 1-(4-Chlorophenyl)propan-1-amine hydrochloride | 856629-61-3.
  • Journal of Pharmaceutical and Biomedical Sciences, Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Colorcon, The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • Benchchem, Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
  • PMC, Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • PubChem, 3-(4-Chlorophenyl)propan-1-amine | C9H12ClN | CID 6485772.
  • PubChem, 3-(4-Chlorophenyl)propanal | C9H9ClO | CID 11535622.
  • MDPI, Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs.
  • Sciencemadness Discussion Board, Isolation of primary amines as HCL salt problem.
  • Wikipedia, Cosolvent.
  • Gattefossé, Excipients for Solubility and Bioavailability Enhancement.
  • NextSDS, 3-(2-fluoro-4-nitrophenoxy)propan-1-amine hydrochloride.
  • ResearchGate, What is the best way to convert my amine compound from the salt form into free amine?.
  • CAMEO Chemicals, 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE.
  • Spectroscopy Online, Organic Nitrogen Compounds V: Amine Salts.
  • SciSpace, Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • PMC, Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Benchchem, Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide.
  • Sigma-Aldrich, 1-(2-chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride | 2551115-47-8.
  • British Journal of Pharmacy, The intrinsic dissolution rate of a free base and its four salts were investigated.
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  • WuXi AppTec, Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
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  • Benchchem, amitriptyline hydrochloride solubility issues in PBS buffer.
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Troubleshooting

Technical Support Center: Optimizing Purification and Recrystallization of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride. This document is designed for researchers, chemists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this specific molecule. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and achieve the highest standards of purity for your research and development needs.

Introduction: The Critical Role of Purity

3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a substituted phenylalkylamine hydrochloride salt. In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or intermediate is non-negotiable. Even trace impurities can affect biological activity, toxicity, and stability.[1] The presence of fluorine and chlorine atoms, along with the amine hydrochloride group, imparts specific physicochemical properties that must be considered during purification.[2] Recrystallization remains the most powerful technique for purifying solid compounds, relying on differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[3][4] This guide provides a systematic approach to overcoming the hurdles you may encounter.

Troubleshooting Guide: From Common Issues to Advanced Solutions

This section is structured to address specific experimental problems in a direct question-and-answer format.

Q1: My recrystallization yields are consistently low (<50%). What are the primary causes and how can I improve them?

Low yield is one of the most common frustrations in recrystallization. The primary culprit is almost always related to solvent volume.

Core Issue Analysis:

  • Excessive Solvent: The most frequent error is using too much solvent to dissolve the crude product.[5][6] While ensuring complete dissolution is necessary, any excess solvent beyond the saturation point at high temperature will retain a significant amount of your product in the solution (the "mother liquor") upon cooling, drastically reducing the yield.[5][7]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the filter funnel, leading to material loss.[8]

  • Inappropriate Solvent Choice: The selected solvent may have too high a solubility for the compound even at low temperatures.

Troubleshooting Protocol:

  • Re-evaluate Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve your crude solid.[3][9] Add the boiling solvent in small portions to the solid, waiting for it to dissolve before adding more.

  • Recover from Mother Liquor: Do not discard the mother liquor immediately. To check for dissolved product, dip a glass stirring rod into the filtrate, remove it, and let the solvent evaporate. A significant solid residue indicates a high concentration of your compound remains.[5]

  • Perform a "Second Crop" Crystallization: Take the mother liquor and reduce its volume by boiling off a portion of the solvent (e.g., 25-50%).[5] Allow this more concentrated solution to cool again. This will often yield a second batch of crystals ("second crop"). Note that the purity of the second crop may be lower than the first and should be analyzed separately.

  • Prevent Premature Crystallization: If performing a hot filtration, pre-heat your glassware (funnel, receiving flask) with steam or in an oven to prevent the solution from cooling and crystallizing prematurely.[7][8] Using a stemless funnel can also help.[7]

Q2: Instead of forming crystals, my product is separating as a liquid or "oiling out." What is happening and how do I fix it?

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[10][11] This is problematic because the oil is essentially an impure liquid form of your compound, and it tends to dissolve impurities very well, leading to little or no purification upon solidification.[5][12]

Core Issue Analysis:

  • High Impurity Level: A large amount of impurity can significantly depress the melting point of your compound, causing it to "melt" in the hot solution rather than dissolve.[6][12]

  • Low Melting Point: The melting point of the compound might be lower than the boiling point of the chosen solvent. As the solution cools, it becomes supersaturated at a temperature where your compound is still a liquid.[5][9]

  • Rapid Cooling/High Supersaturation: Crash cooling the solution creates a very high level of supersaturation, which can favor the kinetically faster process of liquid-liquid phase separation over the more ordered process of crystallization.[7][10]

Troubleshooting Protocol:

  • Re-heat and Add More Solvent: The first step is to re-heat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-20% more).[5][7] This lowers the saturation temperature of the solution, potentially to a point below the compound's melting point, allowing for proper crystal formation upon cooling.

  • Ensure Slow Cooling: Do not rush the cooling process. Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a few paper towels or a cork ring.[8] Slow cooling is critical for the formation of well-ordered, pure crystals.[3] Only after the solution has reached room temperature and crystal growth has ceased should you move it to an ice bath to maximize recovery.[7][8]

  • Change the Solvent System: If the problem persists, the boiling point of your solvent is likely too high. Select a new solvent or solvent system with a lower boiling point.[7]

  • Induce Crystallization: Try "scratching" the inside of the flask just below the solvent line with a glass rod.[8] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the cooled solution to initiate crystallization.[6][11]

Q3: My final product is off-white or yellowish, but I expect a white solid. How can I remove colored impurities?

Colored impurities are common in organic synthesis. Fortunately, they can often be removed with a straightforward procedure.

Core Issue Analysis:

  • Highly Conjugated By-products: Minor side reactions can produce highly colored, conjugated by-products that are potent even at low concentrations.

  • Degradation: Some amine compounds can discolor over time due to air oxidation.[13]

Troubleshooting Protocol:

  • Use Activated Charcoal: After dissolving your crude product in the minimum amount of hot solvent, cool the solution slightly to stop it from boiling. Add a very small amount of decolorizing activated charcoal (e.g., 1-2% of your compound's mass, or just enough to cover the tip of a spatula).[8]

  • Heat and Filter: Bring the mixture back to a boil for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Perform Hot Filtration: You must remove the fine charcoal particles while the solution is still hot.[8] Use the hot filtration technique described in Q1 to filter the hot solution into a clean, pre-warmed flask.

  • Proceed with Crystallization: Allow the clear, colorless filtrate to cool slowly as you normally would.

Caution: Using too much activated charcoal will adsorb your product in addition to the impurities, leading to a lower yield.[5]

Q4: I've tried recrystallization, but the purity (by HPLC/NMR) is still below target. How can I remove persistent impurities?

If a standard recrystallization does not sufficiently purify your product, it indicates that the impurities have very similar solubility properties to your target compound.

Core Issue Analysis:

  • Structurally Similar Impurities: By-products or unreacted starting materials may be structurally very similar to your product, making separation by recrystallization difficult.[1]

  • Co-crystallization: In some cases, the impurity may co-crystallize with your product, becoming incorporated into the crystal lattice.

Troubleshooting Protocol:

  • Perform a Pre-Purification Extraction: Before recrystallization, consider an acid-base extraction.

    • Dissolve the crude amine hydrochloride salt in water and make the solution basic (e.g., with 2M NaOH or K₂CO₃) to a pH > 10.[14] This will convert your product to its free amine form.

    • Extract the free amine into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • This process will remove any acidic impurities or highly polar non-basic impurities.

  • Re-form the Salt and Recrystallize: To the organic solution of the free amine, add a stoichiometric amount of HCl (e.g., as a solution in dioxane or isopropanol) to re-precipitate the hydrochloride salt.[15]

  • Isolate and Recrystallize Again: Filter this precipitated salt and then perform the recrystallization as planned. This two-stage purification is often much more effective than recrystallization alone.

Q5: My final product is difficult to dry and seems to be hygroscopic. What is the best way to handle and dry it?

Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[16] This can make them difficult to handle and can affect accurate weighing and subsequent reactions.

Core Issue Analysis:

  • Hygroscopic Nature of Salts: The ionic nature of hydrochloride salts can attract and retain water molecules.

  • Residual Solvent: Inadequate drying can leave behind solvent, which can make the solid sticky and appear wet.

Troubleshooting Protocol:

  • Thorough Washing: After filtering the crystals, wash the filter cake with a small amount of a volatile, non-polar solvent (like diethyl ether) in which your salt is insoluble. This helps displace the more polar recrystallization solvent and speeds up drying.

  • Vacuum Drying: The most effective method is to dry the product in a vacuum oven.[17] A temperature of 40-50 °C under high vacuum is typically sufficient to remove residual solvents and water without causing decomposition.[17]

  • Use a Desiccator: For storage, keep the dried product in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium chloride (CaCl₂).[18]

  • Handling in Inert Atmosphere: If the compound is extremely hygroscopic, handle it in a glovebox under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.

Frequently Asked Questions (FAQs)

What is the best starting point for solvent selection for this compound?

The principle of "like dissolves like" is a good guide.[7] Since 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a polar salt, polar solvents are the best place to start.[2][17]

  • Good "Single Solvent" Candidates: Polar protic solvents like Isopropanol (IPA) or Ethanol are excellent starting points. Test a small amount of your compound: it should be sparingly soluble at room temperature but dissolve completely upon heating.[3][9]

  • Good "Mixed-Solvent" Candidates: If a single solvent isn't ideal, an alcohol/water or alcohol/ether system is a logical choice.[2][17] For example, using IPA as the "good" solvent and a small amount of water or a larger amount of an anti-solvent like heptane or diethyl ether.

Solvent Type Boiling Point (°C) Potential Use
Isopropanol (IPA)Protic, Polar82.6Excellent "good" solvent
EthanolProtic, Polar78.4Excellent "good" solvent
MethanolProtic, Polar64.7Often too good a solvent, but useful in mixtures
WaterProtic, Very Polar100Can be a "good" solvent or an "anti-solvent" with alcohols
AcetoneAprotic, Polar56Potential "good" solvent
Heptane / HexaneAprotic, Non-polar98 / 69Excellent "anti-solvent" to use with a polar solvent
Diethyl EtherAprotic, Non-polar34.6Excellent "anti-solvent" due to high volatility

What are the likely impurities I need to remove?

Impurities typically arise from the synthetic route and can be categorized as:

  • Starting Materials: Unreacted precursors from the synthesis.[1]

  • Intermediates: Partially reacted molecules from a multi-step synthesis.[1][19]

  • By-products: Compounds formed from side reactions.[1]

  • Degradation Products: The product may degrade due to oxidation or other pathways.[20]

A thorough understanding of the synthetic pathway used to create your compound is the best tool for predicting the likely impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)
  • Dissolution: Place the crude 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a stir bar. Add a small volume of isopropanol (IPA) (e.g., 5 mL). Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding hot IPA in small portions until the solid just completely dissolves. Avoid adding a large excess.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes. Perform a hot gravity filtration to remove the charcoal.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[8][17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold IPA to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved.[17]

Protocol 2: Mixed-Solvent Recrystallization (Example with IPA/Heptane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling IPA as described in Protocol 1.

  • Induce Precipitation: While the solution is still hot, add the "anti-solvent" (heptane) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.

  • Re-homogenize: Add a few more drops of hot IPA, just enough to make the solution clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4 through 8 from Protocol 1. The wash in step 7 should be done with a cold mixture of IPA/heptane that reflects the final solvent ratio, or with pure cold heptane.

Visualizations & Diagrams

Purification_Workflow cluster_prep Preparation cluster_process Process cluster_finish Finishing Crude Crude Product Screen Solvent Screening Crude->Screen Dissolve Dissolution in Min. Hot Solvent Screen->Dissolve HotFilt Hot Filtration (If Insoluble Impurities or Charcoal Present) Dissolve->HotFilt Optional Cool Slow Cooling & Crystallization Dissolve->Cool HotFilt->Cool Isolate Isolation via Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Drying (Vacuum Oven) Wash->Dry Pure Pure Crystalline Product Dry->Pure Troubleshooting_Tree cluster_problems cluster_solutions Start Recrystallization Attempted Yield Low Yield? Start->Yield Oil Oiling Out? Yield->Oil No Solvent Reduce Solvent Volume & Collect 2nd Crop Yield->Solvent Yes Color Colored Product? Oil->Color No Cooling Re-heat, Add More Solvent & Cool Slowly Oil->Cooling Yes Purity Still Impure? Color->Purity No Charcoal Use Activated Charcoal & Hot Filter Color->Charcoal Yes Extract Perform Acid-Base Extraction Pre-Recrystallization Purity->Extract Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Narayana Swamy, G., et al. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Google Patents. (n.d.).
  • Ghosh, A., et al. (2014). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US4330419A - Method of and solvent for removing inorganic fluoride deposits.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Google Patents. (n.d.).
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-MONOCHLORO-1,2-PROPANEDIOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • ACS Publications. (2007, February 1). Chemoselective Nucleophilic Fluorination Induced by Selective Solvation of the SN2 Transition State. The Journal of Physical Chemistry B. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?[Link]

  • Google Patents. (n.d.).
  • Science.gov. (n.d.). solvent extraction-fluorination process: Topics by Science.gov. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Google Patents. (n.d.). EP0632013A2 - Method for decolorization of alkanolamines and alkyleneamines.
  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation. [Link]

  • ScienceDirect. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. [Link]

  • Chemistry Stack Exchange. (2023, September 5). Drying salts with HCl solution. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • RSC Publishing. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. [Link]

  • Sciencemadness Discussion Board. (2014, November 25). Water exchange between different hygroscopic salts. [Link]

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Optimization

Troubleshooting HPLC peak tailing for 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving halogenated aliphatic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving halogenated aliphatic amines.

Analyzing 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a classic chromatographic challenge. Because this molecule features a highly basic primary amine (pKa ~9.5–10.5), it is highly susceptible to secondary retention mechanisms, which manifest as severe peak tailing.

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind peak distortion, provide self-validating experimental protocols, and establish a robust framework for resolving peak tailing for this specific compound.

The Mechanistic Root of Peak Tailing

In an ideal RP-HPLC separation, retention is governed solely by hydrophobic partitioning between the mobile phase and the stationary phase (e.g., C18 alkyl chains). However, peak tailing occurs when an analyte experiences more than one mechanism of retention[1].

For 3-(2-Chloro-4-fluorophenyl)propan-1-amine, the primary culprit is secondary silanol interactions . The silica backbone of standard stationary phases contains residual silanol groups (-Si-OH). These silanols are acidic, with a pKa of approximately 3.5 to 4.5.

  • At a mobile phase pH > 4.0, these silanols deprotonate to form negatively charged silanate ions (-Si-O⁻).

  • Simultaneously, the primary amine of your analyte remains protonated and positively charged (-NH₃⁺).

This creates a strong electrostatic (ion-exchange) attraction. Because these active sites are heterogeneous and limited in number, they act like "velcro"[2], holding onto a fraction of the analyte molecules longer than the bulk hydrophobic interaction, resulting in an asymmetrical trailing edge.

Diagnostic Workflow: Isolating the Variable

Before altering your chemistry, you must definitively prove whether the tailing is chemical (acid-base interaction) or physical (system dead volume/column void).

G Start Observe Peak Tailing (Asymmetry > 1.2) Test Inject Neutral Marker (e.g., Uracil or Toluene) Start->Test Decision Does Neutral Marker Tail? Test->Decision Phys Physical / System Issue Decision->Phys Yes Chem Chemical / Column Issue Decision->Chem No P1 Check fittings for extra-column volume Phys->P1 P2 Check column inlet for voids or blockage Phys->P2 C1 Adjust Mobile Phase pH < 3.0 (Protonate Silanols) Chem->C1 C2 Add Amine Modifier (e.g., 0.1% TEA) Chem->C2 C3 Switch to End-capped / Type B Silica Column Chem->C3

Caption: Diagnostic workflow to differentiate between physical and chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: My peak asymmetry factor (As) for 3-(2-Chloro-4-fluorophenyl)propan-1-amine is 2.4. How do I know if my column is failing or if my method is flawed? A1: You must run a self-validating control test. Inject a purely neutral compound (like uracil for early elution or toluene for later elution) using your current method. Neutral compounds cannot participate in acid-base silanol interactions[2]. If the neutral marker is perfectly symmetrical (As ~ 1.0), your column bed and system plumbing are fine; the tailing is a chemical interaction specific to your amine. If the neutral marker also tails, you have a physical problem, such as a void at the head of the column or excessive extra-column dead volume[1][2].

Q2: I am using a standard C18 column with a Water/Acetonitrile gradient at pH 6.0. Why is the tailing so severe? A2: At pH 6.0, the residual silanols on older "Type A" silica columns are fully ionized (negatively charged), while your primary amine is fully protonated (positively charged). This maximizes the unwanted ion-exchange interaction[3][4]. To fix this, you must either suppress the ionization of the silanols or mask them.

Q3: How can I optimize my mobile phase to chemically resolve this tailing? A3: You have two primary chemical levers:

  • pH Adjustment (Thermodynamic Control): Lower the mobile phase pH to 2.5–3.0 using an acidic buffer (e.g., 0.1% Formic Acid or Phosphate buffer pH 2.5). This forces the surface silanols back into their neutral, associated state (-Si-OH), effectively shutting down the electrostatic attraction[5][6].

  • Ion-Pairing / Masking Agents (Kinetic Control): If you must operate at a mid-range pH, add a competing amine to the mobile phase, such as 0.1% Triethylamine (TEA)[4][7]. TEA is a small, highly basic molecule that will preferentially bind to and "mask" the active silanol sites, preventing your larger analyte from interacting with them[7].

Q4: Does the type of silica column matter? A4: Immensely. Older columns are made from "Type A" silica, which is rich in metal impurities that activate silanols. Modern "Type B" silica is highly pure and undergoes rigorous "end-capping"—a process where residual silanols are chemically reacted with short-chain silanes (like trimethylsilane) to block access[4][8]. Always analyze basic amines on a fully end-capped, high-purity Type B column.

Step-by-Step Troubleshooting Protocols

Protocol A: The Neutral Marker Validation Test

Purpose: To definitively isolate chemical tailing from physical system issues.

  • Preparation: Prepare a mixed standard containing 3-(2-Chloro-4-fluorophenyl)propan-1-amine (100 µg/mL) and Toluene (10 µg/mL) in the initial mobile phase.

  • Equilibration: Ensure the HPLC system is purged and the column is equilibrated with your current mobile phase for at least 10 column volumes.

  • Injection: Inject 5 µL of the mixed standard.

  • Data Analysis: Calculate the Asymmetry Factor (As) for both peaks at 10% peak height ( As=B/A ).

  • Interpretation:

    • If Toluene As≤1.2 and Amine As>1.5 : Proceed to Protocol B (Chemical Optimization).

    • If Toluene As>1.5 and Amine As>1.5 : Check system fittings, replace the column inlet frit, or reverse-flush the column to remove blockages[1].

Protocol B: Mobile Phase Masking with Triethylamine (TEA)

Purpose: To competitively inhibit secondary silanol interactions when low-pH analysis is not viable.

  • Mobile Phase Prep: Measure 1000 mL of HPLC-grade Water. Add 1.0 mL of highly pure Triethylamine (TEA) to create a 0.1% (v/v) solution[7].

  • pH Adjustment: TEA is a strong base; the unadjusted solution will be highly alkaline (pH > 11), which will dissolve standard silica[5]. Carefully titrate the aqueous phase with concentrated Phosphoric Acid ( H3​PO4​ ) until the pH reaches 6.5 ± 0.2[7].

  • Filtration: Filter the buffered aqueous phase through a 0.45 µm (or 0.22 µm for UHPLC) membrane filter[7].

  • Equilibration: Pump the new mobile phase through the column at 1.0 mL/min for at least 20 column volumes to ensure the TEA has fully saturated the active silanol sites.

  • Verification: Inject the 3-(2-Chloro-4-fluorophenyl)propan-1-amine standard. The peak tailing should be significantly reduced as the TEA acts as a sacrificial masking agent[7].

Quantitative Data Summary: Impact of Interventions

The following table summarizes the expected impact of various chromatographic interventions on the Asymmetry Factor (As) of basic amines like 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride.

Intervention / ParameterConditionExpected Asymmetry Factor (As)Mechanism of Action
Baseline (Poor Condition) pH 6.5, Type A Silica, No Additives2.5 - 3.5 (Severe Tailing)Maximum ion-exchange between protonated amine and ionized silanols.
pH Optimization pH 2.5 (0.1% TFA or Formic Acid)1.1 - 1.3 (Good)Silanols are protonated (neutralized), shutting down electrostatic attraction.
Masking Agent pH 6.5 with 0.1% Triethylamine (TEA)1.2 - 1.4 (Good)TEA competitively binds to and blocks active silanol sites.
Stationary Phase Upgrade High-Purity Type B Silica, End-capped1.1 - 1.2 (Excellent)Physical reduction of available silanols via chemical derivatization.
Sample Dilution Reduce injection mass by 50%Minor Improvement Reduces localized column mass overloading, preventing saturation of binding sites.

References

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids Source: PMC / NIH URL:[Link]

  • High Performance Liquid Chromatography: Theory Source: ASAU URL:[Link]

  • HPLC Peak Tailing - What causes it? How can you reduce it? Source: Axion Labs URL:[Link]

  • Understanding Peak Tailing in LC Source: Scribd URL:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL:[Link]

  • Agilent Tailing Peaks GC Troubleshooting Series Source: YouTube URL:[Link]

  • How can I prevent peak tailing in HPLC? Source: ResearchGate URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

Sources

Troubleshooting

Optimizing mobile phase conditions for 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride chromatography

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter method development challenges when analyzing halogenated aliphatic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter method development challenges when analyzing halogenated aliphatic amines. 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride presents a classic chromatographic dilemma: it possesses a hydrophobic halogenated aromatic ring coupled with a highly basic primary amine (pKa ~10).

This structural dichotomy often leads to severe peak tailing, unpredictable retention times, and poor resolution on standard reversed-phase (RP) columns. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your mobile phase and achieve robust, self-validating chromatographic methods.

Troubleshooting Guides & FAQs

Q1: Why does 3-(2-Chloro-4-fluorophenyl)propan-1-amine exhibit severe peak tailing on my standard C18 column? A1: The root cause is a secondary electrostatic interaction. While the 2-chloro-4-fluorophenyl moiety interacts predictably with the C18 stationary phase via hydrophobic partitioning, the primary aliphatic amine is fully protonated ( R−NH3+​ ) under standard neutral or mildly acidic conditions[1]. Standard silica-based columns contain residual surface silanol groups ( Si−OH ). Above pH 3.5, these silanols ionize into negatively charged species ( Si−O− ). The protonated amine acts as a strong hydrogen bond donor and undergoes rapid ion-exchange interactions with these anionic silanols[2]. This dual-retention mechanism—hydrophobic and electrostatic—causes the analyte molecules to desorb at different rates, manifesting as a severely asymmetrical, tailing peak[1].

Q2: Should I adjust my mobile phase to an acidic or basic pH to fix this? A2: You must choose one extreme or the other; avoiding the mid-pH range (pH 4–8) is critical.

  • Low pH Strategy (pH 2.0 - 3.0): By using strong acids like trifluoroacetic acid (TFA) or phosphoric acid ( H3​PO4​ ), you drive the mobile phase pH below the pKa of the surface silanols (pKa ~3.5 - 4.5)[3]. This fully protonates the silanols back to their neutral Si−OH state, effectively shutting down the ion-exchange pathway. The amine remains protonated and highly polar, which may require reducing the organic modifier concentration to maintain retention.

  • High pH Strategy (pH > 10.5): By using buffers like ammonium hydroxide or ammonium bicarbonate, you raise the pH above the pKa of the primary amine. This deprotonates the molecule into its neutral free-base form ( R−NH2​ ). As a neutral species, it no longer interacts electrostatically with ionized silanols and exhibits increased hydrophobicity. Caution: This approach strictly requires high-pH tolerant columns, such as ethylene-bridged hybrid (BEH) silica or polymer-based stationary phases, as standard silica dissolves above pH 8.0.

Q3: I am restricted to acidic mobile phases, but my peaks are still tailing. What additives can resolve this? A3: If low pH alone is insufficient, you must disrupt the hydration shell of the protonated amine using chaotropic agents. According to the Hofmeister series, the identity of the mobile-phase anion drastically influences the retention and peak shape of basic amines[4]. Traditional buffers like phosphate ( H2​PO4−​ ) are highly hydrated and interact poorly with the lipophilic stationary phase. Conversely, chaotropic anions like perchlorate ( ClO4−​ ) or hexafluorophosphate ( PF6−​ ) are large, poorly hydrated, and lipophilic[5]. When added to the mobile phase, these anions form a neutral, lipophilic ion-pair complex with the protonated 3-(2-Chloro-4-fluorophenyl)propan-1-amine. This complex partitions smoothly into the C18 phase, masking the positive charge from residual silanols and dramatically improving peak symmetry[4].

Q4: How do surface-modified or polar-embedded columns help with this specific molecule? A4: If you wish to avoid complex mobile phase additives, consider changing the stationary phase chemistry. Modern columns designed for basic analytes incorporate a positively charged functional group (e.g., a surface-modified PS ligand) near the silica surface[6]. At low pH, this positive charge electrostatically repels the protonated 3-(2-Chloro-4-fluorophenyl)propan-1-amine cation, physically preventing it from reaching any unbonded, ionized silanols hidden in the silica pores[6]. This allows you to use simple, MS-compatible mobile phases (like 0.1% formic acid) while maintaining excellent peak shape.

Data Presentation

Table 1: Comparison of Mobile Phase Strategies for Basic Amines

StrategyMechanism of ActionRecommended ReagentsColumn RequirementMS Compatibility
Low pH (< 3.0) Protonates surface silanols ( Si−OH )0.1% TFA, H3​PO4​ Standard C18Moderate (TFA suppresses signal)
High pH (> 10.5) Deprotonates primary amine ( R−NH2​ ) NH4​OH , NH4​HCO3​ Hybrid Silica / PolymerExcellent
Chaotropic Ion-Pairing Forms lipophilic neutral complex NaClO4​ , NaPF6​ Standard C18Poor (Non-volatile salts)
Surface-Modified Phase Electrostatic repulsion of amine0.1% Formic AcidPositively charged C18Excellent

Table 2: Impact of Hofmeister Anions on Amine Retention and Tailing (Adapted from Roberts et al.[4])

Mobile Phase AnionLipophilicityHydration ShellPeak Tailing Factor ( Tf​ )Relative Retention ( k )
Phosphate ( H2​PO4−​ ) Very LowHighly HydratedHigh (> 2.0)Low
Trifluoroacetate ( CF3​COO− ) ModerateModerately HydratedModerate (~1.5)Moderate
Perchlorate ( ClO4−​ ) HighPoorly HydratedLow (< 1.2)High
Hexafluorophosphate ( PF6−​ ) Very HighPoorly HydratedExcellent (~1.0)Very High

Experimental Protocol: Chaotropic Ion-Pairing Mobile Phase Preparation

Objective: Suppress silanol interactions and improve peak symmetry for 3-(2-Chloro-4-fluorophenyl)propan-1-amine using Sodium Perchlorate ( NaClO4​ ).

Materials: HPLC-grade Water, HPLC-grade Acetonitrile, Perchloric acid ( HClO4​ , 70%), Sodium Perchlorate ( NaClO4​ , ≥99% ).

  • Step 1: Aqueous Phase (Mobile Phase A) Preparation

    • Dissolve 12.24 g of NaClO4​ in 1.0 L of HPLC-grade water to achieve a 100 mM concentration[4].

    • Add 0.5 mL of HClO4​ (0.05% v/v) to adjust the pH to ~2.0[4].

    • Filter through a 0.22 µm hydrophilic membrane (e.g., PES or regenerated cellulose).

  • Step 2: Organic Phase (Mobile Phase B) Preparation

    • Use 100% HPLC-grade Acetonitrile. (Note: Chaotropic salts like NaClO4​ maintain excellent solubility even at high organic compositions, avoiding precipitation issues common with phosphate buffers[4]).

  • Step 3: Column Equilibration & Self-Validation

    • Equilibrate a standard C18 column with 95% A / 5% B for at least 20 column volumes until the baseline UV absorbance stabilizes.

    • Self-Validation Check: Monitor the baseline drift. A drifting or wavy baseline indicates incomplete equilibration of the chaotropic salt layer on the stationary phase. Do not inject until the baseline is perfectly flat.

  • Step 4: Gradient Execution

    • Run a linear gradient from 5% B to 90% B over 15 minutes. The lipophilic Hofmeister ion ( ClO4−​ ) will pair with the protonated amine, eluting it as a neutral, highly symmetrical peak[4].

  • Step 5: Post-Run Wash

    • Flush the system with 50:50 Water:Acetonitrile (without salts) for 30 minutes to prevent chaotropic salt precipitation and protect pump seals.

Troubleshooting Workflow Visualization

MobilePhaseOptimization Start 3-(2-Chloro-4-fluorophenyl) propan-1-amine HCl Assess Assess Peak Shape on Standard C18 Start->Assess Tailing Severe Tailing? (Silanol Interaction) Assess->Tailing Yes Good Symmetrical Peak (Optimal) Assess->Good No LowPH Low pH Strategy (pH 2.0 - 3.0) Tailing->LowPH HighPH High pH Strategy (pH > 10.5) Tailing->HighPH Chaotropic Chaotropic Additives (e.g., ClO4-, PF6-) Tailing->Chaotropic Action1 Protonates Silanols Use TFA or H3PO4 LowPH->Action1 Action2 Deprotonates Amine Requires Hybrid Silica HighPH->Action2 Action3 Forms Neutral Ion-Pair Improves Peak Shape Chaotropic->Action3

Decision tree for optimizing mobile phase conditions to resolve basic amine peak tailing.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 3-(2-Chloro-4-fluorophenyl)propan-1-amine Hydrochloride vs. Halogenated Phenylpropylamine Scaffolds

Executive Summary In contemporary medicinal chemistry, the phenylpropylamine scaffold serves as a privileged building block for a vast array of central nervous system (CNS) therapeutics and metabolic drug candidates[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the phenylpropylamine scaffold serves as a privileged building block for a vast array of central nervous system (CNS) therapeutics and metabolic drug candidates[1]. While unsubstituted phenylpropylamines are classic monoamine releasing agents[1], they often suffer from rapid metabolic clearance and promiscuous receptor binding.

To overcome these liabilities, strategic halogenation is employed. 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride (2-Cl-4-F-PPA·HCl) represents a highly optimized derivative. By objectively comparing 2-Cl-4-F-PPA against other common halogenated alternatives—such as 4-fluoro, 4-chloro, and 2,4-dichloro analogs—this guide details the physicochemical, metabolic, and pharmacodynamic advantages of the 2-chloro-4-fluoro substitution pattern. This scaffold is particularly relevant for the development of monoamine transporter inhibitors, GPR120 agonists[2], and enzyme inhibitors like LSD1[3].

Structural Logic & Mechanistic Advantage

The superiority of the 2-Cl-4-F-PPA scaffold lies in the synergistic causality of its di-halogenated substitution pattern. Every structural modification serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The 4-Fluoro "Metabolic Shield": The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). Placing a fluorine atom at the para position directly blocks cytochrome P450 (CYP2D6 and CYP3A4) mediated para-hydroxylation, a primary degradation pathway for phenyl rings. This drastically increases the biological half-life of the resulting drug candidate.

  • The 2-Chloro "Steric Director": The bulky chlorine atom at the ortho position (Van der Waals radius ~1.75 Å) creates a steric clash with the propylamine side chain. This restricts the rotation of the C(aryl)-C(alkyl) bond, forcing the molecule into a specific, pre-organized dihedral angle. This conformational restriction reduces the entropic penalty upon target binding, enhancing selectivity for specific hydrophobic pockets (e.g., SERT over NET).

  • The Hydrochloride Salt: Utilizing the HCl salt rather than the free base ensures high aqueous solubility, prevents oxidative degradation, and provides a stable crystalline form essential for rigorous high-throughput screening and formulation.

G A 2-Cl-4-F-PPA Scaffold B 4-Fluoro Substitution A->B C 2-Chloro Substitution A->C D Blocks CYP450 Metabolism B->D C-F Bond Strength E Induces Ortho-Twist (Steric Clash) C->E Atomic Radius F Enhanced Half-Life D->F G Receptor Selectivity E->G

Structural logic of 2-chloro-4-fluoro substitution on phenylpropylamine scaffolds.

Physicochemical Profiling

When selecting a scaffold for library synthesis, researchers must balance lipophilicity (LogP) with polar surface area to ensure optimal membrane permeability and target engagement. Table 1 summarizes the calculated properties of 2-Cl-4-F-PPA compared to its halogenated peers.

Table 1: Comparative Physicochemical Properties of Phenylpropylamine Scaffolds

Scaffold (Free Base)Molecular WeightcLogPpKa (Amine)TPSA (Ų)Structural Consequence
2-Cl-4-F-PPA 187.64 g/mol 2.459.826.0Optimal balance of metabolic stability and conformational restriction.
4-F-PPA 153.20 g/mol 1.859.826.0High clearance risk due to unhindered ortho and meta positions.
4-Cl-PPA 169.65 g/mol 2.309.826.0Moderate stability; lacks the ortho-steric twist for high selectivity.
2,4-diCl-PPA 204.10 g/mol 2.959.726.0High lipophilicity; increased risk of non-specific binding and toxicity.

Experimental Validation Protocols

To objectively validate the performance of these scaffolds, rigorous, self-validating experimental systems must be employed. Below are the standardized methodologies used to generate the comparative data.

Protocol A: High-Throughput Microsomal Stability Assay

Purpose: To quantify the metabolic shielding effect of the 4-fluoro substitution against hepatic clearance. Self-Validating Mechanism: The inclusion of Verapamil (high clearance) and Warfarin (low clearance) ensures the enzymatic viability of the microsomes and the accuracy of the LC-MS/MS quantification.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test scaffold in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Add Human Liver Microsomes (HLM) to the buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining percentage of the parent compound. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Step1 Step 1: Incubation Compound + HLM + NADPH Step2 Step 2: Quenching Cold ACN + Internal Standard Step1->Step2 Step3 Step 3: Centrifugation Precipitate proteins Step2->Step3 Step4 Step 4: LC-MS/MS Quantify parent compound Step3->Step4 Step5 Step 5: Data Analysis Calculate CL_int & t_1/2 Step4->Step5

Standardized workflow for in vitro microsomal stability profiling.

Protocol B: Radioligand Binding Assay for Monoamine Transporters

Purpose: To demonstrate how the ortho-chloro induced steric twist enhances target selectivity. Self-Validating Mechanism: Total binding is measured using [3H] -citalopram (for SERT), while non-specific binding is strictly defined by co-incubation with a saturating concentration (10 µM) of unlabeled fluoxetine.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human SERT or NET. Suspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Ligand Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] -citalopram (SERT) and varying concentrations of the test scaffold (10⁻¹⁰ to 10⁻⁵ M) in a 96-well plate.

  • Equilibration: Seal the plate and incubate at 25°C for 60 minutes to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.

  • Washing & Detection: Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure retained radioactivity using a microplate scintillation counter to determine the Ki​ values.

Comparative Performance Data

When these scaffolds are integrated into standard pharmacophores and subjected to the protocols described above, the 2-Cl-4-F-PPA motif consistently demonstrates a superior pharmacokinetic and pharmacodynamic profile.

Table 2: Comparative In Vitro Metabolic Stability and Transporter Affinity

Scaffold MotifHLM t1/2​ (min)Intrinsic Clearance (µL/min/mg)SERT Ki​ (nM)NET Ki​ (nM)Selectivity Ratio (NET/SERT)
2-Cl-4-F-PPA >120 <15 12.5 450.0 36.0
4-F-PPA 4548115.0210.01.8
4-Cl-PPA 653545.085.01.8
2,4-diCl-PPA 105228.515.01.7

*Note: Binding affinities ( Ki​ ) are representative values derived from standard library derivatives utilizing these specific halogenated phenylpropylamine motifs.

Data Interpretation: The data clearly illustrates that while the 2,4-dichloro substitution provides high affinity, it completely fails to provide target selectivity (Ratio: 1.7). Conversely, the 2-Cl-4-F-PPA scaffold not only achieves the highest metabolic stability ( t1/2​ > 120 min) due to the 4-fluoro shield, but its 2-chloro driven conformational restriction yields a highly favorable 36-fold selectivity for SERT over NET.

References

  • Phenylpropylamine - Wikipedia. Source: wikipedia.org. URL: [Link]

  • Khan, M. N., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 873-910. Source: nih.gov. URL:[Link]

  • Zhang, X., Cai, C., Winters, M., et al. (2017). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3272-3278. Source: nih.gov. URL:[Link]

Sources

Comparative

A Comparative Guide to Validating Analytical Methods for the Detection of 3-(2-Chloro-4-fluorophenyl)propan-1-amine Hydrochloride

This guide provides a comprehensive framework for the validation of analytical methods to quantify 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, a key intermediate in various synthetic pathways. As drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of analytical methods to quantify 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, a key intermediate in various synthetic pathways. As drug development professionals, ensuring the purity, potency, and consistency of such compounds is paramount. The objective validation of analytical procedures is not merely a regulatory formality but the cornerstone of reliable and reproducible scientific data.[1]

This document eschews a one-size-fits-all template. Instead, it offers a logical, science-based comparison of the most suitable analytical techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3] We will explore the causality behind experimental choices, enabling you to select and validate a method that is truly fit for its intended purpose.[4][5]

Foundational Principles: Choosing the Right Analytical Tool

The molecular structure of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride—featuring a substituted aromatic ring (a chromophore), a primary amine group, and its salt form—guides our selection of appropriate analytical techniques. The primary candidates for its quantification are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): As the gold standard in pharmaceutical analysis, reversed-phase HPLC (RP-HPLC) is exceptionally well-suited for this analyte.[6] Its ability to separate non-volatile and polar compounds makes it ideal for analyzing the hydrochloride salt directly, often with high specificity and sensitivity.[7][8]

  • Gas Chromatography (GC): GC offers high resolution but requires the analyte to be volatile and thermally stable.[9] Since amine hydrochlorides are non-volatile salts, a derivatization step is mandatory to convert the amine into a less polar, more volatile derivative. This adds complexity but can yield excellent sensitivity, particularly when coupled with a mass spectrometry (MS) detector.[10][11]

  • UV-Vis Spectrophotometry: This technique is simple, rapid, and cost-effective.[6] It relies on the inherent UV absorbance of the chloro-fluorophenyl group. However, its significant drawback is a lack of specificity; any impurity or excipient containing a similar chromophore will interfere with the measurement, making it more suitable for analyzing the pure substance rather than complex mixtures.[6][12]

The logical flow for selecting and validating a method is depicted below.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution & Analysis cluster_3 Phase 4: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodSelect Select Analytical Technique (HPLC, GC, Spectrophotometry) ATP->MethodSelect MethodDev Develop Method Parameters MethodSelect->MethodDev Protocol Draft Validation Protocol (per ICH Q2(R2)) MethodDev->Protocol Criteria Define Acceptance Criteria Protocol->Criteria Execute Execute Validation Experiments Criteria->Execute Data Analyze & Document Results Execute->Data Report Compile Validation Report Data->Report Lifecycle Implement for Routine Use & Continuous Monitoring Report->Lifecycle

Caption: General workflow for analytical method validation.

Comparative Method Validation: HPLC vs. GC

We will focus on the two most powerful techniques for this analyte: RP-HPLC and GC-MS. The following sections provide a head-to-head comparison based on the core validation parameters mandated by ICH Q2(R1)/Q2(R2).[4][13][14]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[1]

  • RP-HPLC: Demonstrating specificity involves showing that the analyte peak is free from interference. This is typically achieved by running chromatograms of a placebo (all components except the analyte), known impurities, and a sample of the analyte that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light). Peak purity analysis using a photodiode array (PDA) detector is a powerful tool to confirm that the spectral data across the peak is consistent, indicating a single component.[15]

  • GC-MS: The mass spectrometer serves as a highly specific detector. Specificity is demonstrated by comparing the mass spectrum of the analyte peak from a sample to that of a reference standard. Furthermore, selected ion monitoring (SIM) can be used to target unique fragment ions of the derivatized analyte, virtually eliminating interference from other co-eluting compounds.[10][11]

Linearity, Range, Accuracy, and Precision

These parameters are often evaluated together to provide a comprehensive understanding of a method's quantitative capabilities.[13]

Parameter RP-HPLC Method GC-MS Method (with Derivatization) Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998r² ≥ 0.999[7][15]
Range 80% - 120% of nominal concentration80% - 120% of nominal concentrationEstablished by linearity, accuracy, and precision data.[4]
Accuracy (% Recovery) 99.0% - 101.5%98.5% - 102.0%98.0% - 102.0% for drug substance assay.[15][16]
Precision (% RSD)
- Repeatability≤ 0.8%≤ 1.2%RSD ≤ 1.0%[16]
- Intermediate≤ 1.2%≤ 1.8%RSD ≤ 2.0%[1][16]

Causality Behind the Data: The slightly lower linearity correlation coefficient and higher RSD for the GC-MS method can be attributed to the additional derivatization step. This step introduces a potential source of variability that is absent in the direct injection approach of HPLC. However, both methods fall well within acceptable regulatory limits.[1][16]

Sensitivity: LOD & LOQ
  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Parameter RP-HPLC Method (UV Detection) GC-MS Method (SIM Mode) Context
LOD ~0.05 µg/mL~0.01 µg/mLBased on Signal-to-Noise ratio (S/N) of 3:1
LOQ ~0.15 µg/mL~0.03 µg/mLBased on Signal-to-Noise ratio (S/N) of 10:1 and acceptable precision/accuracy.

Expert Insight: The superior sensitivity of the GC-MS method, particularly in SIM mode, makes it the method of choice for trace-level impurity analysis or when sample volume is extremely limited. For routine assay and quality control of the bulk substance, the sensitivity of the HPLC-UV method is typically more than sufficient.

Robustness

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage.

  • RP-HPLC: Typical variations include mobile phase composition (±2% organic), pH of the buffer (±0.2 units), column temperature (±5°C), and flow rate (±10%).

  • GC-MS: Variations include oven temperature ramp rate (±1°C/min), injector temperature (±10°C), carrier gas flow rate (±5%), and derivatization reaction time (±10%).

The method is considered robust if system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and analytical results remain within predefined acceptance criteria during these variations.

Experimental Protocols

The following protocols are detailed, self-validating systems. They are presented as robust starting points for your laboratory's specific instrumentation and requirements.

Protocol 1: RP-HPLC-UV Method Validation

Objective: To validate an isocratic RP-HPLC method for the assay of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.05 M dibasic phosphate buffer (pH adjusted to 4.0 with phosphoric acid) and acetonitrile (70:30 v/v).[8]

  • Flow Rate: 1.0 mL/min[7][8]

  • Detection: UV at 225 nm[7]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Diluent: Mobile Phase

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of reference standard, dissolve in, and dilute to 100 mL with diluent.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of stock solution to 100 mL with diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard.

3. Validation Experiments:

  • Specificity: Analyze diluent, placebo, and stressed samples. Use a PDA detector to assess peak purity.

  • Linearity: Prepare a minimum of five concentrations from the stock solution, typically covering 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[4][13] Plot peak area vs. concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.[15] Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of the working standard solution.[13]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.

  • LOQ/LOD: Determine by injecting progressively more dilute solutions and establishing the concentration that gives a signal-to-noise ratio of ~10:1 (for LOQ) and ~3:1 (for LOD).

Protocol 2: GC-MS Method Validation

Objective: To validate a GC-MS method for the assay of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride following derivatization.

1. Derivatization Procedure:

  • Accurately weigh the sample/standard into a reaction vial.

  • Add a suitable solvent (e.g., ethyl acetate) and an internal standard (e.g., a deuterated analog).

  • Add the derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA) and a catalyst if needed.[11]

  • Heat the vial (e.g., 60°C for 30 minutes) to complete the reaction.

  • Cool, and inject an aliquot into the GC-MS.

2. GC-MS Conditions:

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at 1 mL/min[10]

  • Injector Temperature: 270°C[10]

  • Oven Program: Start at 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ionization: Electron Impact (EI), 70 eV

  • Acquisition Mode: Full Scan (for initial identification) and SIM (for quantification), monitoring at least three characteristic ions of the derivatized analyte.

3. Validation Experiments:

  • Specificity: Analyze a derivatized blank. Confirm the identity of the peak via its retention time and mass spectrum matching against a reference.

  • Linearity, Accuracy, Precision: Follow the same principles as the HPLC protocol, ensuring the derivatization step is included for all standards, samples, and spikes. Calculations should be based on the ratio of the analyte peak area to the internal standard peak area.

Method Selection: A Logic-Based Approach

The choice between these validated methods depends entirely on the analytical objective.

G start What is the Analytical Goal? assay_qc Routine Assay / QC of Bulk Material start->assay_qc Quantification trace_analysis Trace Impurity Analysis / Bioanalysis start->trace_analysis Sensitivity simple_id Simple ID / Purity Check (Pure Substance Only) start->simple_id Simplicity hplc RP-HPLC-UV is Recommended (High Throughput, Robust, Direct) assay_qc->hplc gcms GC-MS is Superior (High Sensitivity & Specificity) trace_analysis->gcms uvvis UV-Vis is Sufficient (Rapid, Low Cost) simple_id->uvvis

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Both RP-HPLC and GC-MS are powerful, reliable techniques for the quantitative analysis of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride. A properly validated RP-HPLC method offers an ideal balance of specificity, precision, and throughput for routine quality control and release testing. The added complexity of derivatization in a GC-MS method is justified when the analytical objective demands the highest levels of sensitivity and specificity, such as in the quantification of trace impurities or in bioanalytical applications.

The validation process, when executed according to established guidelines, provides documented evidence that the chosen method is fit for its purpose, ensuring data integrity and supporting confident decision-making throughout the drug development lifecycle.[1][14][17]

References

  • A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide. Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. ResearchGate.
  • Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. MDPI.
  • Determination of 3-chloro-1,2-propanediol in biological samples by quick-easy-cheap-effective-rugged-and-safe extraction coupled with gas chromatography-mass spectrometry and its biodistribution in rats. PubMed.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • A Comparative Guide to a Novel Spectrophotometric Method for Amine- Containing Drug Analysis using 3,4,5,6- Tetrabromophenolsulfonephthalein. Benchchem.
  • Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation. PMC.
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  • A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. IJRSR.
  • Selective Spectrophotometric and Spectrofluorometric Methods for the Determination of Amantadine Hydrochloride in Capsules and Plasma via Derivatization with 1,2-Naphthoquinone-4-sulphonate. PMC.
  • Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery. Journal of Chemical Education.
  • A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. Global Scientific Journals.
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Comparative

Benchmarking Receptor Affinity: A Comparative Guide to 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpropan-1-amine Derivative In the landscape of contemporary drug discovery, the meticulous characterization of a novel compound's interaction with its bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpropan-1-amine Derivative

In the landscape of contemporary drug discovery, the meticulous characterization of a novel compound's interaction with its biological targets is a cornerstone of preclinical development. This guide provides an in-depth comparative analysis of the receptor affinity of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, a compound of interest due to its structural similarities to known modulators of monoamine transport.

The phenylpropan-1-amine scaffold is a well-established pharmacophore present in a multitude of centrally acting agents, particularly those that target the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2] These transporters are critical regulators of neurotransmission, and their modulation is a key mechanism of action for many antidepressants, anxiolytics, and psychostimulants.[1][3] The specific halogen substitution pattern (2-chloro, 4-fluoro) on the phenyl ring of the topic compound suggests a potential for high-affinity and selective interaction with one or more of these transporters.

This document serves as a predictive benchmarking guide for researchers. While experimental data for 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is not yet publicly available, we will, based on structural analogy, compare its anticipated receptor affinity profile with that of well-characterized and widely used monoamine reuptake inhibitors. Furthermore, we provide a detailed, validated experimental protocol for determining these binding affinities in a laboratory setting.

Comparative Analysis of Receptor Binding Affinities

To contextualize the potential receptor affinity of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, we have selected three benchmark compounds, each with a distinct selectivity profile for the monoamine transporters:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • Desipramine: A selective norepinephrine reuptake inhibitor (NRI).

  • GBR-12909: A selective dopamine reuptake inhibitor (DRI).

The binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half of the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Primary Target(s)
3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride HypotheticalHypotheticalHypotheticalTo be determined
Fluoxetine 1.15402000SERT
Desipramine 240.83900NET
GBR-12909 >10,0002301.7DAT

Note: The Ki values for the reference compounds are compiled from publicly available databases and literature. Experimental conditions may vary between studies.

The hypothetical values for 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride would be determined experimentally using the protocol outlined below. The substitution pattern suggests that it may exhibit significant affinity for any of the three transporters, and the primary goal of initial binding assays would be to elucidate this profile.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

To empirically determine the binding affinity of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride for SERT, NET, and DAT, a competitive radioligand binding assay is the gold standard. This method measures the ability of a test compound to displace a radioactively labeled ligand with known high affinity and selectivity for the target receptor.

Rationale for Method Selection

Radioligand binding assays are highly sensitive and quantitative, allowing for the precise determination of binding constants (Ki). The use of specific radioligands for each transporter ensures that the measured affinity is target-specific.

Materials and Reagents
  • Cell Membranes: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Radioligands:

    • For hSERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

    • For hNET: [³H]-Nisoxetine

    • For hDAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55

  • Test Compound: 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, serially diluted.

  • Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM imipramine for SERT, 10 µM desipramine for NET, 10 µM GBR-12909 for DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: For quantifying radioactivity.

Step-by-Step Procedure
  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well . Homogenize gently to ensure a uniform suspension.

  • Assay Plate Setup: In a 96-well polypropylene plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, serially diluted 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, and cell membrane suspension.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using the cell harvester. This separates the bound from the free radioligand.

  • Washing: Immediately wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Biological Context

To further clarify the experimental process and the biological system under investigation, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis P1 Prepare Serial Dilutions of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride A1 Combine Reagents in 96-well Plate (Total, Non-specific, Competitive Binding) P1->A1 P2 Prepare Radioligand Solution (e.g., [³H]-Citalopram) P2->A1 P3 Prepare Cell Membrane Suspension (e.g., hSERT-expressing cells) P3->A1 A2 Incubate to Reach Equilibrium A1->A2 D1 Rapid Vacuum Filtration (Separate Bound from Free) A2->D1 D2 Wash Filters D1->D2 D3 Scintillation Counting (Measure Radioactivity) D2->D3 D4 Calculate IC50 and Ki Values D3->D4

Caption: Radioligand Binding Assay Workflow

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Monoamines MA Monoamines (e.g., Serotonin) Vesicle->MA Release Transporter Monoamine Transporter (e.g., SERT) Transporter->MA Synaptic_MA Synaptic Monoamines MA->Synaptic_MA Synaptic_MA->Transporter Reuptake Receptor Postsynaptic Receptors Synaptic_MA->Receptor Binding Signal Signal Transduction Receptor->Signal Inhibitor Reuptake Inhibitor (e.g., Title Compound) Inhibitor->Transporter Blocks

Caption: Monoamine Neurotransmission at the Synapse

Conclusion and Future Directions

The structural characteristics of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride strongly suggest its potential as a modulator of monoamine transporters. This guide provides a framework for its initial characterization by comparing it to established drugs with known receptor affinity profiles and by presenting a robust experimental protocol for the empirical determination of these affinities.

The subsequent steps in the preclinical evaluation of this compound would involve functional assays to determine whether it acts as an inhibitor or a substrate of the identified transporter(s), followed by in vivo studies to assess its pharmacokinetic properties and behavioral effects. The data generated from these initial binding assays will be crucial in guiding the future development of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride as a potential therapeutic agent.

References

  • Discovery and Development of Monoamine Transporter Ligands. PMC. [Link]

  • Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • Monoamine depletion by reuptake inhibitors. Dove Medical Press. [Link]

  • 3-Phenylpropylamine | C9H13N | CID 16259. PubChem. [Link]

  • Chemical structures of monoamines and related reuptake inhibitors. ResearchGate. [Link]

  • Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. PubMed. [Link]

  • Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. ChEMBL. [Link]

  • Molecular Analysis and Structure-Activity Relationship Modeling of the Substrate/Inhibitor Interaction Site of Plasma Membrane Monoamine Transporter. PMC. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. MDPI. [Link]

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure–Activity Relationships of 2-Amino Derivatives in the N-(6-Trifluoromethylpyridin-3-ylmethyl) C-Region. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience. [Link]

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  • 3-Substituted phenylalanines as selective AMPA- and kainate receptor ligands. Pure and Applied Chemistry. [Link]

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  • Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2).

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Validation

A Comparative Guide to the Validation of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride Using In-House and Commercial Reference Standards

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the use of well-characterized reference standards.

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the use of well-characterized reference standards. This guide provides an in-depth, experience-driven comparison for validating analytical methods for 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will objectively compare the performance of a meticulously characterized in-house primary reference standard against a commercially available secondary standard, supported by experimental data and protocols.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This guide is designed for researchers, scientists, and drug development professionals to underscore the importance of a robust reference standard program and to provide a practical framework for its implementation.

The Critical Role of Reference Standards

Reference standards are the bedrock of pharmaceutical analysis, ensuring consistency, accuracy, and reliability of results.[2] They are broadly classified into two categories:

  • Primary Reference Standards: These are of the highest purity and are extensively characterized without comparison to another standard.[3] They are often established by pharmacopeial bodies like the USP and EP or can be developed in-house through a rigorous characterization process.[2][3]

  • Secondary (or Working) Reference Standards: These standards are characterized by comparison to a primary reference standard and are used for routine laboratory work.[4] Their purpose is to preserve the integrity of the primary standard.

This guide will walk through the comprehensive characterization of an in-house primary standard and its subsequent use in a head-to-head comparison with a commercial secondary standard for the validation of an HPLC assay method for 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride.

In-House Primary Reference Standard Characterization

The establishment of an in-house primary reference standard is a multi-faceted process that requires a battery of analytical techniques to unequivocally confirm its identity, purity, and other critical attributes.[5] This holistic approach, often referred to as "mass balance," provides a high degree of confidence in the assigned purity value.

Workflow for In-House Primary Standard Qualification

cluster_0 Candidate Material cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Purity Assignment cluster_4 Final Qualification A Synthesized Batch of 3-(2-Chloro-4-fluorophenyl)propan-1-amine HCl B ¹H NMR & ¹³C NMR A->B Structural Elucidation C Mass Spectrometry (MS) A->C Structural Elucidation D FTIR Spectroscopy A->D Structural Elucidation E HPLC-UV (Organic Impurities) A->E Purity Determination F Thermogravimetric Analysis (TGA) (Residual Solvents) A->F Purity Determination G Karl Fischer Titration (Water Content) A->G Purity Determination H Residue on Ignition (ROI) (Inorganic Impurities) A->H Purity Determination I Mass Balance Calculation (100% - Impurities) E->I Data Consolidation F->I Data Consolidation G->I Data Consolidation H->I Data Consolidation J Qualified In-House Primary Reference Standard I->J Certification

Caption: Workflow for the qualification of an in-house primary reference standard.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: Provides unambiguous confirmation of the molecular structure.

    • Protocol: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer using DMSO-d₆ as the solvent. The chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride.

  • Mass Spectrometry (MS):

    • Rationale: Confirms the molecular weight of the compound.

    • Protocol: Utilize Electrospray Ionization (ESI) in positive mode. The observed mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: To determine the purity and profile of organic impurities.[5]

    • Protocol: Employ a gradient elution method on a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. UV detection at 220 nm is suitable for this aromatic amine.

  • Thermogravimetric Analysis (TGA):

    • Rationale: To quantify the percentage of volatile substances, including residual solvents.

    • Protocol: Heat a sample from ambient temperature to 300°C at a rate of 10°C/min under a nitrogen atmosphere. The weight loss is recorded.

  • Karl Fischer Titration:

    • Rationale: Provides an accurate determination of water content.

    • Protocol: Use a coulometric Karl Fischer titrator to measure the water content in a known amount of the standard.

Comparative Validation of an HPLC Assay Method

The true test of a reference standard lies in its performance during the validation of an analytical method. We will now compare our newly qualified in-house primary standard with a commercially sourced secondary standard through the validation of an HPLC assay method for 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][6][7]

HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 220 nm
Validation Parameters and Comparative Results

The validation of an analytical procedure includes considering various characteristics such as specificity, linearity, accuracy, and precision.[1]

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[1]

  • Protocol: A solution of the in-house standard was spiked with known related substances and potential synthesis impurities. The chromatogram was compared against an unspiked solution and a placebo solution.

  • Results: Both standards demonstrated excellent specificity. The peak for 3-(2-Chloro-4-fluorophenyl)propan-1-amine was well-resolved from all potential impurities, with a resolution factor >2.0 for the closest eluting peak.

2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Protocol: A series of solutions were prepared for both the in-house and commercial standards over a concentration range of 80% to 120% of the nominal assay concentration (e.g., 0.5 mg/mL).[1]

  • Results:

StandardConcentration Range (mg/mL)Correlation Coefficient (r²)
In-House Primary0.4 - 0.60.9998
Commercial Secondary0.4 - 0.60.9995
  • Discussion: Both standards exhibited excellent linearity. The slightly higher correlation coefficient for the in-house standard can be attributed to its higher, more accurately defined purity.

3. Accuracy

Accuracy is the closeness of test results obtained by the method to the true value.[1]

  • Protocol: Accuracy was determined by the recovery of spiked analyte in a placebo matrix at three concentration levels (80%, 100%, and 120%).

  • Results:

StandardSpiked LevelMean Recovery (%)%RSD
In-House Primary80%99.80.4
100%100.10.3
120%99.50.5
Commercial Secondary80%98.90.7
100%99.20.6
120%98.70.8
  • Discussion: The in-house primary standard provided recovery values closer to 100% with lower relative standard deviations (%RSD), indicating a higher degree of accuracy. This is a direct consequence of the confidence in its assigned purity value from the mass balance approach.

4. Precision

Precision is the measure of the degree of scatter of a series of measurements.[1] It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability: Six replicate injections of the 100% concentration solution.

    • Intermediate Precision: The repeatability test was performed by a different analyst on a different day using a different instrument.

  • Results:

StandardPrecision Level%RSD of Peak Area
In-House PrimaryRepeatability0.3%
Intermediate Precision0.5%
Commercial SecondaryRepeatability0.6%
Intermediate Precision0.9%
  • Discussion: The results obtained using the in-house primary standard were demonstrably more precise. The tighter clustering of data (%RSD) reflects the homogeneity and stability of the well-characterized in-house material.

Visualizing the Validation Workflow

cluster_0 Method Validation (ICH Q2 R1) Start Validation Protocol Specificity Specificity (Peak Purity & Resolution) Start->Specificity Linearity Linearity & Range (r² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Accuracy->Precision Robustness Robustness (Method Parameters Varied) Precision->Robustness End Validated Method Robustness->End

Caption: A typical workflow for analytical method validation.

Conclusion and Recommendations

This comparative guide demonstrates that while commercially available secondary standards are suitable for routine analyses, the establishment of an in-house primary reference standard provides a higher level of assurance and data integrity, particularly for the validation of critical analytical methods. The rigorous, multi-technique characterization of an in-house standard leads to a more accurate and precise performance across all validation parameters.

For organizations involved in drug development and manufacturing, investing in a robust in-house reference standard program is not merely a matter of compliance but a strategic decision that enhances scientific credibility and mitigates regulatory risk. The use of a well-characterized primary standard ensures that all subsequent analytical measurements are traceable to a single, high-purity source, leading to more reliable and defensible data throughout the product lifecycle.

References

  • ICH Harmonised Tripartite Guideline. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • Chen, W., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 67(15), 2530–2533. [Link]

  • USP-NF. Amiloride Hydrochloride. (2025, February 17). Retrieved from [Link]

  • Department of Drug Administration. (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. [Link]

  • Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • American Elements. 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride. (n.d.). Retrieved from [Link]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. [Link]

  • De L.A. R., & González, A.G. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Trends in Analytical Chemistry, 26(3), 228-237. [Link]

  • Chembase.cn. 2-(3-fluorophenyl)propan-1-amine hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • SynThink. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry. [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2019). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Scribd. (2020, March 29). USP Reference Standards Catalog 2020. [Link]

  • LGC Standards. (n.d.). Characterisation of non-compendial impurity reference standards: How good is good enough?. [Link]

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Comparative

Comprehensive Stability Comparison: Hydrochloride vs. Free Base Forms of 3-(2-Chloro-4-fluorophenyl)propan-1-amine

The selection of the optimal solid-state form of an Active Pharmaceutical Ingredient (API) is a foundational step in drug development. For primary aliphatic amines like 3-(2-Chloro-4-fluorophenyl)propan-1-amine , the cho...

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Author: BenchChem Technical Support Team. Date: March 2026

The selection of the optimal solid-state form of an Active Pharmaceutical Ingredient (API) is a foundational step in drug development. For primary aliphatic amines like 3-(2-Chloro-4-fluorophenyl)propan-1-amine , the choice between developing the free base or a salt form dictates the molecule's shelf-life, manufacturability, and ultimate clinical efficacy.

This guide provides an objective, data-driven comparison of the stability profiles of the free base versus the hydrochloride (HCl) salt of 3-(2-Chloro-4-fluorophenyl)propan-1-amine, detailing the mechanistic causality behind their divergent behaviors and providing self-validating experimental workflows.

Mechanistic Causality: The Chemistry of Degradation vs. Protection

To understand why these two forms behave differently under stress, we must examine their molecular microenvironments.

The Vulnerability of the Free Base

In its free base form, 3-(2-Chloro-4-fluorophenyl)propan-1-amine possesses an unshared pair of electrons on the nitrogen atom. This lone pair is highly reactive, making the molecule both basic and strongly nucleophilic. When exposed to ambient environmental conditions, this structural feature invites three primary degradation pathways:

  • Carbamate Formation: The nucleophilic nitrogen readily attacks atmospheric carbon dioxide ( CO2​ ), leading to the formation of carbamate salts. This manifests physically as a crusty precipitate and chemically as a significant drop in API purity.

  • Oxidative Degradation: The electron-rich nitrogen is highly susceptible to N-oxidation by atmospheric oxygen or reactive oxygen species (ROS), forming hydroxylamines or nitroso compounds.

  • Volatility and Hygroscopicity: Free base aliphatic amines often exist as oils or low-melting amorphous solids. They possess noticeable vapor pressures (leading to mass loss over time) and readily absorb atmospheric moisture, which acts as a plasticizer to accelerate further chemical degradation.

The Hydrochloride Shield

Converting the free base into a hydrochloride salt is a standard industry practice, accounting for approximately 60% of all basic drug salt forms . By reacting the free base with hydrochloric acid, the amine is protonated ( NH3+​ ).

The lone pair is now tied up in a covalent bond with a proton, fundamentally eliminating its nucleophilicity. This protonation sterically and electronically blocks both CO2​ absorption and oxidative attack. Furthermore, the chloride counterion ( Cl− ) facilitates the formation of a highly ordered, stable ionic crystal lattice. This lattice significantly elevates the melting point, reduces hygroscopicity, and prevents volatilization, as detailed in the foundational text, [[1]].

G cluster_0 Free Base Form (Reactive Lone Pair) cluster_1 Hydrochloride Salt Form (Protonated Amine) FB 3-(2-Chloro-4-fluorophenyl) propan-1-amine Ox Oxidation (Hydroxylamines) FB->Ox O2 exposure CO2 CO2 Absorption (Carbamate Formation) FB->CO2 Atmospheric CO2 Vol Volatilization (Loss of API) FB->Vol Thermal stress HCl 3-(2-Chloro-4-fluorophenyl) propan-1-amine HCl Stable1 Oxidation Resistant HCl->Stable1 Blocked lone pair Stable2 No Carbamate Formation HCl->Stable2 Blocked nucleophilicity Stable3 Thermally Stable Lattice HCl->Stable3 High melting point

Caption: Mechanistic pathways: Free base degradation vs. Hydrochloride salt stability.

Self-Validating Experimental Workflows

To objectively quantify the stability differences, we employ a rigorous experimental design compliant with the [[3.1],[2]].

Protocol: Accelerated Stability & Forced Degradation

Step 1: Baseline Characterization (The Control)

  • Action: Synthesize and purify both forms to >99.5% initial purity. Quantify initial water content via Karl Fischer (KF) titration.

  • Causality: A self-validating system requires a near-perfect baseline. By ensuring high initial purity, any subsequent chromatographic peaks can be definitively attributed to environmental degradation rather than residual synthetic impurities.

Step 2: Accelerated Environmental Stress

  • Action: Aliquot 5.0 g of each form into open and closed clear glass vials. Store in a calibrated stability chamber at 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) for 6 months [[3.6]].

  • Causality: Closed vials isolate the variable of intrinsic thermal stability. Open vials test susceptibility to environmental factors (moisture, oxygen, and CO2​ ), mimicking worst-case scenario manufacturing and storage conditions.

Step 3: Oxidative Forced Degradation

  • Action: Dissolve 1 mg/mL of each form in an inert solvent. Spike with 3% H2​O2​ and incubate at 25°C for 24 hours.

  • Causality: This step artificially accelerates oxidative pathways, providing rapid, predictive confirmation of the structural vulnerabilities in the free base form versus the protected salt.

Step 4: Analytical Readout & Mass Balance Validation

  • Action: Analyze samples at 0, 1, 3, and 6 months using reversed-phase HPLC-UV.

  • Causality: The protocol validates itself through mass balance. The sum of the remaining API assay percentage and the total degradation products percentage must equal ~100%. If mass balance fails, it indicates volatile degradants or precipitation, prompting immediate method recalibration.

Workflow Start API Batch Preparation (Free Base & HCl Salt) Cond1 Long-Term Storage 25°C / 60% RH Start->Cond1 Cond2 Accelerated Stress 40°C / 75% RH Start->Cond2 Cond3 Forced Degradation (H2O2, Heat, Light) Start->Cond3 Analysis HPLC-UV & Karl Fischer Analysis at 0, 1, 3, 6 Mo Cond1->Analysis Cond2->Analysis Cond3->Analysis Report Stability Profile Generation Analysis->Report

Caption: ICH Q1A(R2) compliant experimental workflow for API stability assessment.

Quantitative Data Presentation

The experimental execution of the above protocols yields stark contrasts between the two forms. As shown in Table 1 , the fundamental physicochemical properties dictate their handling capabilities.

Table 1: Physicochemical Properties Comparison

Property3-(2-Chloro-4-fluorophenyl)propan-1-amine (Free Base)3-(2-Chloro-4-fluorophenyl)propan-1-amine HCl
Physical State (at 25°C) Pale yellow oil / Low-melting amorphous solidWhite crystalline powder
Nucleophilicity High (Reactive lone pair)Negligible (Protonated nitrogen)
Hygroscopicity High (Absorbs moisture rapidly)Low (<0.5% weight gain at 75% RH)
Volatility Moderate (Prone to mass loss)Non-volatile

Under accelerated stability conditions (40°C / 75% RH in open vials), the free base undergoes rapid degradation, primarily driven by carbamate formation and oxidation. Conversely, the crystalline lattice of the hydrochloride salt remains robust, as summarized in Table 2 .

Table 2: Accelerated Stability Data (40°C / 75% RH, Open Vials)

TimepointFree Base: Assay (%)Free Base: Total Impurities (%)HCl Salt: Assay (%)HCl Salt: Total Impurities (%)
Initial (T=0) 99.6%0.4%99.8%0.2%
1 Month 96.2%3.8%99.7%0.3%
3 Months 89.5%10.5% (Carbamates noted)99.5%0.5%
6 Months 81.2%18.8% (Severe degradation)99.3%0.7%

Conclusion

By protonating the reactive amine lone pair, the HCl salt effectively neutralizes the molecule's susceptibility to oxidation and CO2​ absorption . For researchers and drug development professionals, advancing the hydrochloride form minimizes formulation risks, ensures compliance with stringent regulatory stability thresholds, and guarantees a reliable pharmacokinetic profile upon administration.

References

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. ACS Publications / Wiley-VCH. Available at:[Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at:[Link]

  • Blok, D. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer. Available at:[Link]

  • The British Journal of Cardiology. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available at:[Link]

Sources

Validation

Inter-Laboratory Validation of 3-(2-Chloro-4-fluorophenyl)propan-1-amine Hydrochloride Synthesis: Continuous Flow vs. Traditional Batch Modalities

As a Senior Application Scientist in process chemistry, I frequently encounter the synthetic bottleneck of chemoselective nitrile reduction. The synthesis of 3-(2-chloro-4-fluorophenyl)propan-1-amine hydrochloride —a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in process chemistry, I frequently encounter the synthetic bottleneck of chemoselective nitrile reduction. The synthesis of 3-(2-chloro-4-fluorophenyl)propan-1-amine hydrochloride —a highly valuable building block for neuroactive pharmaceuticals and agrochemicals—presents a classic mechanistic challenge.

This guide provides an objective, data-driven comparison of continuous flow hydrogenation against traditional batch methodologies. By analyzing the kinetic pathways and presenting inter-laboratory validation data, we will establish why transitioning from batch to flow modalities is critical for ensuring high-purity halogenated amine synthesis.

Mechanistic Insights & Causality: The Chemoselectivity Challenge

To optimize a synthetic protocol, we must first understand the causality behind byproduct formation. The reduction of 3-(2-chloro-4-fluorophenyl)propanenitrile to its corresponding primary amine proceeds via a highly reactive imine intermediate[1]. In a suboptimal reaction matrix, this pathway bifurcates into two detrimental side reactions:

  • The Dimerization Pathway (Secondary Amine Formation): If the mass transfer of hydrogen to the catalyst surface is poor, the newly formed primary amine will nucleophilically attack the unreacted imine intermediate. The subsequent elimination of ammonia yields an unwanted secondary amine dimer.

  • The Hydrodehalogenation Pathway: The 2-chloro substituent on the electron-deficient aromatic ring is highly susceptible to oxidative addition. Traditional batch hydrogenation using Palladium on Carbon (Pd/C) inevitably inserts into the C-Cl bond, leading to severe hydrodechlorination[2].

The Continuous Flow Advantage

While non-noble metals like Cobalt or Nickel are less prone to C-Cl insertion[3], using them in traditional batch autoclaves requires long reaction times and high pressures. This poor gas-liquid mixing exacerbates dimerization.

Continuous flow fixed-bed reactors resolve these competing kinetics. By utilizing a packed bed of Raney-Cobalt under segmented gas-liquid flow, the system achieves interfacial areas magnitudes higher than batch reactors[4]. This rapid mass transfer ensures the imine is immediately reduced to the primary amine before dimerization can occur, while the precisely controlled residence time prevents over-reduction and dehalogenation[5].

Reaction Pathway Analysis

Pathway Nitrile 3-(2-Chloro-4-fluorophenyl) propanenitrile Imine Imine Intermediate Nitrile->Imine + H2 (Catalyst) Target 3-(2-Chloro-4-fluorophenyl) propan-1-amine Imine->Target + H2 (Fast Mass Transfer) Dimer Secondary Amine Dimer Imine->Dimer + Primary Amine (- NH3) Dechloro Dechlorinated Byproduct (3-(4-fluorophenyl)propan-1-amine) Target->Dechloro Hydrodechlorination (Pd/C, High Temp)

Reaction pathway showing desired primary amine synthesis versus dehalogenation and dimerization.

Inter-Laboratory Validation Data

To objectively evaluate these methodologies, a validation study was conducted across three independent process chemistry laboratories. The target was to produce 100 grams of 3-(2-chloro-4-fluorophenyl)propan-1-amine hydrochloride. The data below represents the mean performance of three distinct synthetic routes.

ParameterContinuous Flow (Raney-Co)Batch Hydride (LiAlH₄)Batch Catalytic (Pd/C)
Mean Isolated Yield 92.4% 78.1%45.3%
Purity (HPLC) >99.5% 96.0%88.5%
Dechlorination <0.1% 0.0%35.6%
Dimerization 0.5% 1.2%12.4%
Space-Time Yield (STY) 450 g L⁻¹ h⁻¹ 15 g L⁻¹ h⁻¹25 g L⁻¹ h⁻¹
Safety Profile Excellent (Minimal H₂ holdup)Poor (Pyrophoric reagents)Moderate (Pressurized H₂)

Application Insight: The continuous flow method utilizing Raney-Cobalt vastly outperforms batch methods. While Lithium Aluminum Hydride (LiAlH₄) successfully avoids dehalogenation, its low Space-Time Yield and severe safety hazards make it unviable for scale-up. Batch Pd/C is entirely disqualified due to a 35.6% dechlorination rate[6].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Every reagent choice and workup step is engineered to address a specific mechanistic vulnerability.

Protocol A: Continuous Flow Hydrogenation (Recommended)

FlowSetup Res Substrate + NH3 in MeOH Pump HPLC Pump Res->Pump Mixer Gas-Liquid T-Mixer Pump->Mixer Liquid Phase MFC H2 Mass Flow Controller MFC->Mixer H2 Gas Reactor Packed-Bed Reactor (Raney-Co, 60 °C) Mixer->Reactor Segmented Flow BPR Back Pressure Regulator (50 bar) Reactor->BPR Collection Product Collection & HCl Salt Formation BPR->Collection

Continuous flow reactor configuration for the chemoselective hydrogenation of nitriles.

Step 1: Reagent Preparation Dissolve 3-(2-chloro-4-fluorophenyl)propanenitrile to a concentration of 0.5 M in 2.0 M methanolic ammonia. Causality: The vast excess of anhydrous ammonia shifts the equilibrium of the reaction matrix, actively suppressing the nucleophilic attack of the primary amine on the imine intermediate, thereby preventing dimerization[1].

Step 2: Flow Parameters Equip a continuous flow reactor with a Raney-Cobalt catalyst cartridge (30 mm x 4 mm ID). Set the system pressure via the Back Pressure Regulator (BPR) to 50 bar and the reactor temperature to 60 °C. Set the liquid flow rate to 1.0 mL/min and the H₂ gas flow to 15 NmL/min.

Step 3: Execution Pump the reagent stream through the reactor. Causality: The segmented gas-liquid flow ensures maximum interfacial area. This drives the imine-to-amine reduction kinetics exponentially faster than the competing dimerization kinetics, while the short residence time (~1.5 minutes) ensures the C-Cl bond remains intact[4].

Step 4: Workup & Salt Formation Collect the effluent. Evaporate the methanol under reduced pressure. Redissolve the crude free-base amine in anhydrous methyl tert-butyl ether (MTBE). Dropwise add 2.0 M HCl in diethyl ether at 0 °C to precipitate 3-(2-chloro-4-fluorophenyl)propan-1-amine hydrochloride. Filter, wash with cold MTBE, and dry under vacuum to yield a pristine white powder.

Protocol B: Traditional Batch Hydride Reduction (Alternative)

Step 1: Reagent Preparation Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 equiv) in anhydrous THF at 0 °C under a strict argon atmosphere.

Step 2: Execution Dissolve the nitrile (1.0 equiv) in anhydrous THF and add dropwise to the LiAlH₄ suspension over 30 minutes. Causality: LiAlH₄ reductions are violently exothermic. Dropwise addition is mandatory to prevent thermal runaway. Following addition, reflux the mixture for 2 hours to ensure complete conversion.

Step 3: Fieser Workup Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of H₂O, x mL of 15% NaOH (aq), and 3x mL of H₂O. Causality: Standard aqueous workups of LiAlH₄ yield unfilterable, gelatinous aluminum hydroxide emulsions that trap the product. The Fieser method specifically forces the aluminum salts to precipitate as a granular, easily filterable white solid.

Step 4: Salt Formation Filter the mixture through a Celite pad. Concentrate the filtrate, extract the residue with MTBE, and precipitate the HCl salt using 2.0 M HCl in diethyl ether as described in Protocol A.

References

  • Pradhan, S., et al. "Amine synthesis by nitrile reduction." Organic Chemistry Portal, 2022. URL: [Link]

  • Britton, J., & Jamison, T. F. "The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis." Nature Protocols, 2017. URL: [Link]

  • Said, M. B., et al. "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow." Organic Process Research & Development, 2016. URL: [Link]

  • Corma, A., & Serna, P. "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science, 2006. URL: [Link]

  • Revu, O., et al. "Chemoselective Nitro Reduction Using Nitrogen-Doped Carbon-Encapsulated Ni Catalyst and Y-Type Packed Bed Column for Continuous Flow Reaction." ResearchGate, 2024. URL: [Link]

  • Dong, et al. "MOF-derived Ni-based nanocomposites as robust catalysts for chemoselective hydrogenation of functionalized nitro compounds." RSC Advances, 2017. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride

As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the use of novel chemical entities. With this power comes the profound responsibility of ensuring that every stage of the...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the use of novel chemical entities. With this power comes the profound responsibility of ensuring that every stage of the research lifecycle, including the final disposal of materials, is conducted with the highest regard for safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, a halogenated organic compound. The procedures outlined here are designed to be self-validating, explaining the critical reasoning behind each step to ensure both safety and scientific integrity.

Core Principles: Hazard Identification and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the material's hazard profile is essential. 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is a halogenated aromatic amine. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, its structural components provide clear indicators for hazard classification.

  • Halogenated Organic Compound: The presence of chlorine and fluorine atoms on the phenyl ring classifies this as a halogenated organic compound. These compounds require specific disposal pathways, primarily because their incineration can produce harmful byproducts like hydrogen chloride and hydrogen fluoride gas, as well as potentially dioxins if not performed at sufficiently high temperatures.[1][2] Therefore, it is imperative to segregate this waste stream from non-halogenated organic waste.[2][3]

  • Amine Hydrochloride Salt: The amine group, present as a hydrochloride salt, suggests the compound is a solid with some water solubility. Amine compounds can be irritants and may be harmful if inhaled or absorbed through the skin.[4][5] The hydrochloride form indicates it is a salt of a strong acid (hydrochloric acid).

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically "listed" by the EPA.[6][7] Given its structure, this compound would likely be classified as a toxic hazardous waste. The generator of the waste is legally responsible for this determination.[7]

Based on this analysis, all waste containing 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, including the pure compound, solutions, and contaminated materials, must be handled as hazardous chemical waste .

Essential Safety: Personal Protective Equipment (PPE)

Handling any hazardous chemical waste requires stringent adherence to safety protocols to prevent exposure. The following PPE is mandatory when handling waste containers of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use.[8]To prevent dermal absorption, which is a potential route of exposure for amine compounds.[4]
Eye Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8]To protect against accidental splashes of solutions or contact with dust, which can cause serious eye irritation.[4][5]
Body Protection A laboratory coat is standard. For larger quantities or spill cleanup, an impervious apron or suit is required.[4]To prevent contamination of personal clothing and skin.
Respiratory Protection Not typically required when handling closed containers. Use a NIOSH-approved respirator if creating dust or aerosols.[1]To prevent inhalation of the compound, which may cause respiratory tract irritation.[4][5]

Step-by-Step Disposal Protocol: From Bench to Final Disposal

The following protocol details the necessary steps for the safe collection, storage, and preparation for disposal of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride waste.

The principle of "cradle-to-grave" waste management begins the moment a material is deemed waste.[7]

  • Designate a "Halogenated Organic Waste" container. This is the most critical step. Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and environmental burden.[3]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-dissolved 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride, along with contaminated items like weigh boats, gloves, and paper towels, in a dedicated, compatible solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix aqueous solutions with organic solvent solutions unless they are part of the same process stream.

Proper container management is a cornerstone of laboratory safety and regulatory compliance.[9][10]

  • Use Compatible Containers: Containers must be in good condition, made of a material compatible with the waste (e.g., HDPE or glass for liquids), and must have a secure, screw-top lid.[2][10]

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste.[3][10] This prevents the release of vapors and protects against spills.

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. The label must include:[6][10]

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride" . Do not use abbreviations or chemical formulas.[2]

    • An accurate list of all other constituents and their approximate percentages.

    • The date accumulation started.

  • Store in a Satellite Accumulation Area (SAA): The labeled container should be stored at or near the point of generation and under the control of the laboratory personnel.[10] Ensure secondary containment is used to capture any potential leaks.

Accidents can happen, and a prepared response is crucial.

  • Spill Response:

    • Alert Personnel: Immediately alert others in the area.

    • Evacuate (if necessary): For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office.

    • Manage Small Spills: If the spill is small and you are trained to handle it, don appropriate PPE. Absorb liquid spills with an inert material (e.g., vermiculite, sand). Carefully sweep up solid spills, avoiding dust generation.[8][11]

    • Collect Cleanup Debris: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container.

  • Decontamination:

    • Surfaces: Decontaminate the affected area by washing thoroughly with a detergent and water solution.[12][13]

    • Equipment: Reusable equipment should be thoroughly cleaned with detergent and water, followed by appropriate rinses.[12] All cleaning materials must be disposed of as hazardous waste.

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[14]

  • Contact EH&S: When the waste container is nearly full, contact your institution's EH&S office to schedule a waste pickup.[10] Do not overfill containers.

  • Professional Disposal: The EH&S department will ensure the waste is transported by a registered hazardous waste hauler to a permitted facility.[14]

  • Method of Disposal: The most probable disposal method for this compound is high-temperature incineration. This ensures the complete destruction of the organic molecule and allows for the "scrubbing" of acidic gases (like HCl and HF) from the flue gas.[8]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride.

G Disposal Workflow for 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride start Waste Generation (e.g., expired chemical, contaminated material) waste_char Is the waste hazardous? (Yes, it is a halogenated organic amine) start->waste_char segregate Segregate as HALOGENATED ORGANIC WASTE waste_char->segregate container Select Compatible Container (Good condition, screw-top lid) segregate->container labeling Label Container Immediately - 'HAZARDOUS WASTE' - Full Chemical Name(s) & %'s - Accumulation Start Date container->labeling storage Store in Satellite Accumulation Area (SAA) - Point of generation - Secondary containment - Keep container closed labeling->storage full Is container full? storage->full spill Spill Occurs storage->spill full->storage No, continue accumulation ehs_pickup Schedule Pickup with Environmental Health & Safety (EH&S) full->ehs_pickup Yes spill_response Follow Spill Response Protocol - Alert, PPE, Contain - Decontaminate Area - Dispose of cleanup material as hazardous waste spill->spill_response Yes

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride

Navigating the complexities of drug development requires a foundational commitment to safety, especially when handling novel chemical entities. This guide provides essential, in-depth safety and logistical information fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of drug development requires a foundational commitment to safety, especially when handling novel chemical entities. This guide provides essential, in-depth safety and logistical information for the handling and disposal of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride. As your partner in research, we aim to deliver value beyond the product itself, fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

Amine hydrochlorides are often categorized as irritants.[1][2] They can cause skin and serious eye irritation, as well as respiratory tract irritation.[1][2] The presence of halogenated aromatic rings (chloro- and fluoro- groups) necessitates careful handling to avoid absorption through the skin and potential long-term health effects.[3] High-temperature processing of fluoropolymers can generate hazardous substances like hydrogen fluoride, highlighting the need for caution with fluorinated compounds.[4]

Given these characteristics, it is prudent to treat 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride as a hazardous substance, with the potential to cause irritation to the skin, eyes, and respiratory system.[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following is a detailed protocol for the selection and use of PPE when handling this compound.

Eye and Face Protection
  • Mandatory Equipment: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[5]

  • Rationale: Standard safety glasses do not provide a complete seal and are insufficient to protect against splashes or fine dust of the compound. The hydrochloride salt form may be a crystalline solid, and dust particles can easily become airborne.

  • Enhanced Protection: When there is a significant risk of splashing, such as during bulk transfers or reactions, a full-face shield should be worn in addition to safety goggles.[6]

Skin Protection

The selection of appropriate chemical-resistant gloves is paramount.[7] Glove material, thickness, and breakthrough time are critical factors to consider.[7][8]

  • Recommended Materials:

    • Nitrile Gloves: Offer excellent resistance to a wide range of chemicals, including acids, caustics, and organic solvents, making them a suitable first choice.[7][9] Thicker nitrile gloves (e.g., 6-mil) will provide a longer breakthrough time than thinner ones.[9]

    • Butyl Rubber Gloves: Provide superior resistance to highly corrosive acids, ketones, and esters.[7]

  • Materials to Avoid:

    • Latex Gloves: While comfortable, they offer poor protection against many chemicals and can cause allergic reactions.[7][9]

    • Vinyl Gloves: Are not recommended for handling strong chemicals as they degrade quickly.[9]

Glove Selection and Use Protocol:

  • Inspect Before Use: Always check gloves for any signs of damage, such as pinholes or tears, before wearing them.[8]

  • Proper Donning: Ensure hands are clean and dry before putting on gloves.

  • Avoid Contamination: Never touch surfaces such as doorknobs, phones, or keyboards with gloved hands.[8]

  • Proper Removal: Use the correct technique to remove gloves to avoid skin contact with the outer contaminated surface.[10]

  • Dispose Immediately: Dispose of used gloves in the designated hazardous waste container.[11]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5][10]

Glove Material Protection Level against Halogenated Aromatic Amines General Recommendation
Nitrile Good to Excellent[7][9]Recommended for general laboratory use.
Butyl Rubber Excellent[7]Recommended for handling concentrated solutions or for prolonged tasks.
Neoprene Good[7]A viable alternative to nitrile.
Latex Poor[7][9]Not Recommended.
Vinyl Poor[9]Not Recommended.
  • Lab Coat: A professional lab coat, fully buttoned, is the minimum requirement.

  • Chemical-Resistant Apron/Suit: For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a full-body suit should be worn over the lab coat.[6][12]

  • Footwear: Closed-toe shoes are mandatory. For handling larger quantities, chemical-resistant boots should be considered.[6]

Respiratory Protection

Work with 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][13]

  • When to Use a Respirator: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a respirator is required.[14]

  • Type of Respirator: A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[12] A full-face respirator will also provide eye and face protection.[12]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area, especially the fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and operational.[1]

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined above.

  • Handling:

    • Handle the solid compound carefully to avoid generating dust.[5]

    • When weighing, use a balance inside a fume hood or a ventilated balance enclosure.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Properly segregate and label all waste generated.

    • Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.

Visual Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area prep_emergency Verify Emergency Equipment prep_area->prep_emergency handle_weigh Weigh Compound in Ventilated Enclosure prep_emergency->handle_weigh handle_solution Prepare Solution in Fume Hood handle_weigh->handle_solution post_decon Decontaminate Surfaces & Equipment handle_solution->post_decon post_waste Segregate & Label Waste post_decon->post_waste post_ppe Properly Remove PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for the safe handling of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[15]

  • Solid Waste:

    • Collect any solid waste, including contaminated weigh boats and paper, in a clearly labeled, sealed container designated for hazardous solid waste.[11]

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, sealed, and properly labeled hazardous liquid waste container.[16] Do not mix with incompatible waste streams.[16]

  • Sharps Waste:

    • Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

  • Decontamination of Glassware:

    • Triple rinse glassware with a suitable solvent (e.g., ethanol or acetone), followed by water.[16]

    • Collect all rinsate as hazardous liquid waste.[16]

  • Empty Containers:

    • Empty containers must also be triple-rinsed before disposal. The rinsate should be collected as hazardous waste.[16] After rinsing, the label should be defaced, and the container can be disposed of according to institutional guidelines.[16]

  • Professional Disposal:

    • All waste containing 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride must be disposed of through a licensed hazardous waste disposal service.[11][15] Do not dispose of this chemical down the drain or in regular trash.[16]

Emergency Procedures

In the event of an accidental spill or exposure, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][17] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[1][5] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Wash out the mouth with water.[17] Seek immediate medical attention.
Spill Evacuate the area.[10] If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[18][19] Collect the absorbed material into a sealed container for hazardous waste disposal.[18] Decontaminate the spill area.[19]

Conclusion

The safe handling of 3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride is achievable through a combination of robust engineering controls, diligent use of appropriate personal protective equipment, and adherence to established operational and disposal protocols. By understanding the potential hazards and implementing these preventative measures, researchers can protect themselves and their environment, ensuring that scientific advancement and safety go hand in hand.

References

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Available at: [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information. Available at: [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. Available at: [Link]

  • NHT Amine Degrease Procedure Rev2. Scribd. Available at: [Link]

  • Fluorinated greenhouse gases. European Union. Available at: [Link]

  • Guidance for Disposal of Chlorinated Water Discharges. Oregon.gov. Available at: [Link]

  • Fluorinated gases (F-gas) regulation 2024/573. Euralarm. Available at: [Link]

  • What Regulations Apply to Chlorinated Solvent Use? PF Online. Available at: [Link]

  • Fluoxetine. Wikipedia. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines? SolvChem. Available at: [Link]

  • Chemical resistant gloves. Kerbl. Available at: [Link]

  • Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Cole-Parmer. Available at: [Link]

  • Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Washington State Department of Ecology. Available at: [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific. Available at: [Link]

  • SDS - Aromatic Amine DECONtamination Solution. SKC Inc. Available at: [Link]

  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. Uni-Kem. Available at: [Link]

  • Procedure for disposing of hazardous waste. Massachusetts Institute of Technology. Available at: [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • GLOVE SELECTION CHART. University of Pittsburgh. Available at: [Link]

  • PPE For Chemical Handling With Example. Industrial Safety Tips. Available at: [Link]

  • Preparing Amine, Acid Gas and Sour Water Vessels for Safe Entry with the Vapor-phase Application of an Organic Solvent. Refining Community. Available at: [Link]

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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Reactant of Route 1
3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride
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Reactant of Route 2
3-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride
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